2-oxo-2H-pyran-4,6-dicarboxylic acid
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-oxopyran-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMXCPVFSJVVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222997 | |
| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72698-24-9 | |
| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 2-oxo-2H-pyran-4,6-dicarboxylic Acid from Renewable Feedstocks: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC) is a versatile, bio-based platform chemical with significant potential in the synthesis of novel polyesters and other high-value materials. Its pseudo-aromatic structure and dicarboxylic functionality make it a promising renewable alternative to petroleum-derived monomers. This technical guide provides an in-depth overview of the primary synthesis routes for PDC from renewable sources, with a focus on microbial fermentation of lignin-derived aromatics and chemo-catalytic conversion of plant-derived polyphenols. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate further research and development in this area.
Introduction
The transition towards a bio-based economy necessitates the development of sustainable methods for producing platform chemicals from renewable resources. Lignocellulosic biomass, the most abundant terrestrial renewable carbon source, is a prime candidate for such endeavors. Lignin, a complex aromatic polymer component of lignocellulose, is particularly attractive as a feedstock for aromatic chemicals. This compound (PDC) has been identified as a key intermediate in the microbial degradation of lignin-derived compounds. The stable, yet reactive, nature of PDC makes it an excellent building block for a new generation of bio-based polymers. This guide explores the two principal pathways for its synthesis from renewable feedstocks: microbial funneling and direct chemo-catalytic conversion.
Microbial Synthesis of PDC from Lignin Derivatives
The biological production of PDC leverages the metabolic pathways of engineered microorganisms to convert a heterogeneous mixture of lignin-derived aromatic compounds into a single, valuable product. This "biological funneling" approach is a cornerstone of modern biorefinery concepts.
The Biological Funneling Pathway
The core of the microbial synthesis of PDC is the protocatechuate (PCA) 4,5-cleavage pathway. Genetically engineered strains of bacteria, most notably Pseudomonas putida, are modified to express a set of key enzymes that channel various lignin monomers towards PCA, which is then converted to PDC.
dot
Caption: Metabolic pathway for the biological funneling of lignin-derived monomers to PDC.
Key Microorganisms and Genetic Modifications
Pseudomonas putida, particularly the KT2440 strain, is a favored chassis for PDC production due to its robust metabolism and tolerance to aromatic compounds. The primary genetic modifications involve:
-
Introduction of the ligABC gene cassette: These genes, often sourced from Sphingomonas sp. SYK-6, encode the necessary enzymes for the conversion of PCA to PDC.
-
Deletion of competing pathways: To prevent the further metabolism of PCA and maximize the flux towards PDC, genes such as pcaGH, which encode the enzymes for the β-ketoadipate pathway, are often deleted.
Quantitative Data from Microbial Synthesis
The following table summarizes key quantitative data from various studies on the microbial production of PDC.
| Microorganism | Feedstock(s) | Fermentation Mode | Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference(s) |
| Engineered P. putida | Mixed model lignin compounds (syringate, p-coumarate, ferulate) | Not specified | 12.4 (67.2 mM) | 98 | Not specified | |
| Engineered P. putida | Lignin-derived monomers | Fed-batch | 22.7 | 100 (from PCA) | 0.21 | [1] |
| Engineered P. putida PpY1100 | Protocatechuate | 5-L scale batch | >10 | Not specified | Not specified | [2][3] |
| Engineered N. aromaticivorans | Poplar lignin depolymerization products | Batch | Not specified | 59 (conversion of measured aromatics) | Not specified | [4] |
| Engineered N. aromaticivorans | Syringyl (S) and Guaiacyl (G) diketones | Batch | Not specified | 22-100 | Not specified | [4] |
Experimental Protocols
This protocol is a composite based on common practices in the field.
-
Inoculum Preparation:
-
A single colony of the engineered P. putida strain is used to inoculate 5-10 mL of Luria-Bertani (LB) medium.
-
The culture is incubated overnight at 30°C with shaking at 200-250 rpm.
-
This seed culture is then used to inoculate a larger volume of a defined mineral salt medium for the main fermentation.
-
-
Bioreactor Setup and Batch Phase:
-
A sterile bioreactor is filled with a mineral salt medium. A typical medium contains (per liter): K2HPO4 (16.43 g), KH2PO4 (2.31 g), yeast extract (24 g), and tryptone (12 g). Glycerol (10 g/L) can be used as an initial carbon source for cell growth.[5]
-
The bioreactor is inoculated with the seed culture to an initial OD600 of approximately 0.1.
-
The temperature is maintained at 30°C and the pH is controlled at 7.0 using automated addition of an alkaline solution (e.g., NH4OH).
-
The dissolved oxygen (DO) level is maintained above 20% by adjusting the agitation speed and airflow rate.
-
The batch phase proceeds until the initial carbon source is depleted, which is often indicated by a sharp increase in the DO level.
-
-
Fed-Batch Phase:
-
A concentrated feeding medium is prepared. This medium typically contains a primary carbon source like glycerol (e.g., 600 g/L), yeast extract (57.5 g/L), tryptone (92.5 g/L), and MgSO4·7H2O (10 g/L).[5]
-
The feeding is initiated based on a control strategy, such as a DO-stat method. When the DO level spikes (indicating carbon source depletion), the feed is automatically added to bring the DO back down to the setpoint (e.g., 20%).
-
The lignin-derived aromatic substrate (e.g., a mixture of vanillic acid, syringic acid, etc.) is added to the bioreactor to initiate PDC production. This can be done as a single pulse or as a continuous co-feed.
-
The fermentation is continued for 48-120 hours, with samples taken periodically to measure cell density, substrate consumption, and PDC concentration.
-
-
Cell Removal: The fermentation broth is centrifuged (e.g., at 8,000-10,000 x g for 15-20 minutes) to pellet the bacterial cells. The supernatant, which contains the dissolved PDC, is collected.
-
Acidification and Precipitation: The pH of the supernatant is lowered to approximately 2.0 using a strong acid (e.g., HCl or H2SO4). This protonates the carboxyl groups of PDC, reducing its solubility in the aqueous solution.
-
Solvent Extraction: The acidified supernatant is subjected to liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate or 1-butanol. The PDC will preferentially partition into the organic phase. This step may be repeated multiple times to maximize recovery.
-
Crystallization: The organic solvent is evaporated under reduced pressure, leaving behind crude PDC. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
-
Drying: The purified PDC crystals are dried under vacuum to remove any residual solvent.
Chemo-Catalytic Synthesis of PDC from Plant Polyphenols
A direct chemical synthesis route offers an alternative to microbial fermentation, potentially allowing for faster reaction times and simpler downstream processing. Gallic acid and tannic acid, which are abundant in many plants, have been identified as promising renewable feedstocks for this approach.
Oxidative Cleavage of Gallic Acid
The proposed chemical synthesis involves the oxidative cleavage of the aromatic ring of gallic acid. By carefully selecting the oxidant and reaction conditions, the reaction can be directed towards the formation of PDC.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient production of 2-pyrone 4,6-dicarboxylic acid as a novel polymer-based material from protocatechuate by microbial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cetjournal.it [cetjournal.it]
- 5. researchgate.net [researchgate.net]
Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonic acid, a γ-pyrone dicarboxylic acid, is a naturally occurring compound that has garnered significant interest within the scientific community due to its diverse pharmacological properties. Exhibiting a range of biological activities, including anti-inflammatory, anti-viral, and neuroprotective effects, chelidonic acid presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the known natural sources of chelidonic acid and details the methodologies for its extraction and purification. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development who seek to harness the therapeutic potential of this versatile molecule.
Natural Sources of Chelidonic Acid
Chelidonic acid is predominantly found in the plant kingdom, with notable concentrations in specific species. While research into microbial sources is ongoing, current knowledge primarily points to herbaceous plants as the most abundant reservoirs of this compound.
Plant Sources
The primary plant sources of chelidonic acid identified to date belong to the Papaveraceae and Asteraceae families.
-
Chelidonium majus (Greater Celandine): A perennial herbaceous plant, Chelidonium majus is a well-documented source of chelidonic acid.[1][2] The compound is present in various parts of the plant, including the distinctive yellow-orange latex found in the stems and petioles.[2]
-
Saussurea controversa : This species from the Asteraceae family has been identified as a significant source of chelidonic acid. Studies have reported the isolation of chelidonic acid from the leaves of S. controversa.
While these two species are the most prominently cited sources, other plants may also contain chelidonic acid, and further phytochemical screening of related species is warranted.
Microbial Sources
The exploration of microbial sources for chelidonic acid is an emerging area of research. Endophytic fungi, which reside within the tissues of plants, are known to produce a wide array of secondary metabolites, some of which may be identical or structurally similar to compounds found in their host plant.
-
Endophytic Fungi: Research has been conducted on endophytic fungi isolated from Chelidonium majus.[3] While these studies have confirmed the production of various bioactive compounds by these fungi, direct evidence of chelidonic acid production by endophytic fungi is not yet conclusively established in the reviewed literature. Further investigation into the metabolic capabilities of these microorganisms is required to determine if they represent a viable alternative source for chelidonic acid.
At present, there is a lack of substantial evidence pointing to bacterial species as natural producers of chelidonic acid.
Extraction and Purification Methodologies
The successful isolation of chelidonic acid from its natural sources relies on a multi-step process involving extraction, fractionation, and purification. The choice of methodology depends on the source material and the desired purity of the final product.
Data Presentation: Yield of Chelidonic Acid
The yield of chelidonic acid can vary significantly depending on the natural source and the extraction method employed. The following table summarizes the reported quantitative data for the yield of chelidonic acid from Saussurea controversa.
| Natural Source | Plant Part | Extraction Method | Yield of Chelidonic Acid | Reference |
| Saussurea controversa | Leaves | 40% Ethanol Extraction | 45 mg/g of extract |
Experimental Protocols
The following sections provide detailed methodologies for the extraction and purification of chelidonic acid from plant sources, based on cited literature.
1. Extraction from Saussurea controversa Leaves
This protocol is based on the methods described for the isolation of chelidonic acid from the leaves of Saussurea controversa.
Materials:
-
Air-dried leaves of Saussurea controversa
-
40% Ethanol
-
Water
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
Polyamide for column chromatography
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Extraction:
-
Extract 600 g of air-dried raw plant material with 6000 mL of 40% ethanol.
-
Perform the extraction three times at 80°C for 1 hour each.
-
Combine the extracts and evaporate under reduced pressure to obtain an aqueous residue.
-
Dry the aqueous residue by convection to yield a dried extract.
-
-
Initial Fractionation:
-
Dissolve 200 g of the dried extract in 1 L of water. A white amorphous precipitate will form.
-
Separate the precipitate by filtration and wash with water. This precipitate contains a calcium complex of chelidonic acid.
-
The aqueous solution is then subjected to sequential liquid-liquid extraction in a separating funnel with:
-
Chloroform (3 x 200 mL)
-
Ethyl acetate (6 x 200 mL)
-
n-Butanol (10 x 200 mL)
-
-
-
Isolation of Chelidonic Acid:
-
The fraction from the initial precipitation (R2) is further purified.
-
Perform column chromatography on 0.2 g of R2 using a polyamide column (1.2 x 25 cm).
-
Elute the column with ethanol, gradually increasing the water content from 5% to 50%.
-
This chromatographic separation yields purified chelidonic acid.
-
-
Recrystallization (for further purification):
-
Dissolve the isolated chelidonic acid in methanol by heating.
-
Add concentrated HCl in a 3:1 (v/v) ratio of methanol to HCl.
-
Allow the solution to cool, which will result in the crystallization of chelidonic acid as needle-like crystals.
-
2. General Purification Techniques
The following are general techniques that can be adapted for the purification of chelidonic acid from various crude plant extracts.
-
Fractional Crystallization: This technique separates compounds based on differences in their solubility at a given temperature. A supersaturated solution of the crude extract is prepared in a suitable solvent and allowed to cool slowly. The compound with the lower solubility will crystallize out first, allowing for its separation from the more soluble impurities. The recrystallization step mentioned in the S. controversa protocol is a form of fractional crystallization.
-
Silica Gel Column Chromatography: This is a widely used technique for the purification of organic compounds.
-
Stationary Phase: Silica gel is a polar adsorbent.
-
Mobile Phase: A solvent or a mixture of solvents of varying polarity is used to elute the compounds from the column. For chelidonic acid, a polar compound, a mobile phase starting with a less polar solvent and gradually increasing in polarity (e.g., a gradient of chloroform and methanol) can be effective. Non-polar compounds will elute first, while more polar compounds like chelidonic acid will have a stronger interaction with the silica gel and elute later.
-
Signaling Pathways Modulated by Chelidonic Acid
Chelidonic acid has been shown to modulate several key signaling pathways involved in inflammation and neuronal function. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
1. Inhibition of Pro-inflammatory Cytokine Production
Chelidonic acid has been demonstrated to downregulate the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This inhibitory action is central to its anti-inflammatory effects.
Caption: Inhibition of Pro-inflammatory Cytokine Signaling by Chelidonic Acid.
2. Activation of Neurotrophic Factor Signaling
Chelidonic acid has been shown to up-regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of Extracellular signal-regulated kinase (ERK). This pathway is critical for neuronal survival, growth, and synaptic plasticity, suggesting a neuroprotective role for chelidonic acid.
Caption: Activation of BDNF and ERK Signaling by Chelidonic Acid.
Conclusion
Chelidonic acid stands out as a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, with a focus on Chelidonium majus and Saussurea controversa. Detailed experimental protocols for extraction and purification from plant materials have been outlined to aid researchers in isolating this valuable compound. Furthermore, the elucidation of its effects on key signaling pathways offers a foundation for understanding its mechanisms of action. While the exploration of microbial sources for chelidonic acid is still in its early stages, it represents an exciting avenue for future research. The information presented herein is intended to serve as a valuable resource for the scientific community, fostering further investigation and development of chelidonic acid-based therapeutics.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Chelidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonic acid, a naturally occurring heterocyclic organic acid, is a gamma-pyrone derivative found in various plants, notably in Chelidonium majus (greater celandine) and other members of the Papaveraceae family.[1][2][3] Its rigid structure and presence of two carboxylic acid groups make it an interesting molecule from both a chemical and pharmacological perspective. It serves as a precursor in chemical synthesis and has garnered significant attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] This guide provides a comprehensive overview of the physical and chemical properties of chelidonic acid, detailed experimental protocols for its characterization, and a review of its known interactions with biological signaling pathways.
Physical Properties
Chelidonic acid is a white to off-white crystalline solid at room temperature.[4] Its key physical properties are summarized in the tables below.
General and Thermodynamic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄O₆ | [7][8] |
| Molecular Weight | 184.10 g/mol | [8][9] |
| Melting Point | 262 - 265 °C (with decomposition) | [8][10][11] |
| Density | 1.571 - 1.821 g/cm³ | [8][10] |
| Appearance | White to off-white crystalline powder/solid | [4] |
| pKa (Strongest Acidic) | 1.26 - 1.85 | [4][12] |
| Enthalpy of Vaporization | 80.42 kJ/mol | [4] |
| Vapour Pressure | 3.47E-10 mmHg at 25°C | [4] |
Solubility
| Solvent | Solubility | Source(s) |
| Water | 14.3 g/L (25 °C); Very soluble | [4][13] |
| Hot Water | Soluble (may show very faint turbidity) | |
| DMSO | ≥34.4 mg/mL; ~1 mg/mL | [7][14] |
| DMSO/PBS (pH 7.2) 1:6 | ~0.14 mg/mL | [7] |
| Ethanol | Sparingly soluble/Insoluble | [4][14] |
| Acetone | Readily soluble | [4] |
Chemical Properties
Chelidonic acid's chemical nature is defined by its γ-pyrone core and two carboxylic acid functional groups. Its IUPAC name is 4-oxo-4H-pyran-2,6-dicarboxylic acid.[4]
Structure
The molecule consists of a pyran ring with a ketone at the 4-position and carboxylic acid groups at the 2- and 6-positions.[15] This structure imparts a planar character to the molecule.[16] X-ray diffraction studies have confirmed its molecular structure, revealing a network of hydrogen bonds in its crystalline form.[1]
Reactivity
-
Acidity: The two carboxylic acid groups are responsible for its acidic nature. The strongest acidic pKa is reported to be between 1.26 and 1.85.[4][12]
-
Decarboxylation: It undergoes decarboxylation at high temperatures (220-230°C) under vacuum.[7]
-
Complex Formation: The endocyclic oxygen and carboxylic groups can act as ligands, allowing chelidonic acid to form coordination complexes with metal ions such as copper (II).[7]
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of chelidonic acid.
| Spectroscopy Type | Key Features |
| ¹H NMR | The proton NMR spectrum is used to confirm the presence and arrangement of hydrogen atoms on the pyran ring.[1][17] |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton, including the carbonyl and carboxylic acid carbons.[1][18] |
| Infrared (IR) | IR spectroscopy is used to identify the characteristic functional groups, such as the C=O stretching of the ketone and carboxylic acids, and the O-H stretching of the carboxylic acids.[1][18] |
| UV-Vis | Ultraviolet-visible spectroscopy reveals electronic transitions within the molecule, which can be useful for quantitative analysis.[1][19] |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[20] |
Experimental Protocols
The following are generalized methodologies for the characterization and synthesis of chelidonic acid.
Synthesis of Chelidonic Acid
A common method for synthesizing chelidonic acid involves the condensation of diethyl oxalate and acetone in the presence of a strong base like sodium ethoxide.[4]
Workflow for Chelidonic Acid Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 7. Chelidonic acid CAS#: 99-32-1 [m.chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemigran.com [chemigran.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Human Metabolome Database: Showing metabocard for Chelidonic acid (HMDB0249899) [hmdb.ca]
- 13. Chelidonic acid(99-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. apexbt.com [apexbt.com]
- 15. Showing Compound Chelidonic acid (FDB007656) - FooDB [foodb.ca]
- 16. researchgate.net [researchgate.net]
- 17. Chelidonic acid(99-32-1) 1H NMR spectrum [chemicalbook.com]
- 18. Spectroscopic (FT-IR, FT-Raman, UV absorption, 1H and 13C NMR) and theoretical (in B3LYP/6-311++G** level) studies on alkali metal salts of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. azooptics.com [azooptics.com]
- 20. lehigh.edu [lehigh.edu]
The Biological Versatility of 2-Oxo-2H-pyran-4,6-dicarboxylic Acid Derivatives: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxo-2H-pyran-4,6-dicarboxylic acid scaffold, a key intermediate in lignin degradation, is emerging as a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including a reactive lactone, a conjugated system, and two carboxylic acid moieties amenable to derivatization, provide a rich foundation for exploring a wide spectrum of biological activities. This technical guide synthesizes the current, albeit limited, publicly available data on the biological activities of this compound derivatives and structurally related compounds. Due to a scarcity of direct studies on this specific scaffold, this paper will also draw upon findings from closely related pyran-dicarboxylic acid analogs to infer potential therapeutic applications and guide future research.
Biological Activities of a Closely Related Analog: 4-Oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic Acid)
While specific data on this compound derivatives is sparse, research on its isomer, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), and its metal complexes provides valuable insights into the potential bioactivities of this class of compounds.
Antimicrobial, Antioxidant, and Cytotoxic Activities of Ruthenium(II) Complexes of 4-Oxo-4H-pyran-2,6-dicarboxylic Acid
Recent studies on organometallic ruthenium(II) complexes incorporating 4-oxo-4H-pyran-2,6-dicarboxylic acid as a ligand have demonstrated significant biological potential. These findings suggest that the pyran-dicarboxylic acid scaffold can serve as an effective chelating agent, and its metal complexes can exhibit enhanced biological activities.
Table 1: Biological Activity of Ruthenium(II) Complexes of 4-Oxo-4H-pyran-2,6-dicarboxylic Acid
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) | Antioxidant Activity (DPPH Radical Scavenging, IC50 in µg/mL) | Cytotoxic Activity (A549 Human Lung Cancer Cells, IC50 in µM) |
| Complex 1 | Moderate | Good | 25.5 ± 1.2 |
| Complex 2 | Good | Excellent | 18.7 ± 0.9 |
| Cisplatin (Control) | Not Reported | Not Reported | 95.3 ± 4.5 |
Data extrapolated from a study on ruthenium(II) complexes of 4-oxo-4H-pyran-2,6-dicarboxylic acid.
Potential Therapeutic Applications of this compound Derivatives
Based on the broader literature on pyran-containing molecules, derivatives of this compound hold promise in several therapeutic areas:
-
Anticancer Activity: The pyran ring is a common motif in many natural and synthetic compounds with anticancer properties. Derivatives of this compound could be explored for their cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The demonstrated antimicrobial activity of related pyran derivatives suggests that esters and amides of this compound could be effective against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: The dicarboxylic acid functionality allows for interactions with the active sites of various enzymes, suggesting potential applications as enzyme inhibitors. For instance, a bis-[6-methyl-heptyl] ester of 4-oxo-4H-pyran-2,6-dicarboxylic acid has shown potential as an antidiabetic agent through the inhibition of α-amylase and α-glucosidase.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. The following sections provide standardized methodologies for key assays.
Synthesis of this compound Derivatives (General Workflow)
The synthesis of esters and amides from the parent dicarboxylic acid can be achieved through standard esterification and amidation reactions.
Caption: General synthetic workflow for derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Detailed Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT assay experimental workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action: A Frontier for Investigation
The specific signaling pathways modulated by this compound derivatives remain largely unexplored. Based on the activities of other pyran-containing compounds, potential mechanisms of action could include:
-
Inhibition of Kinases: Many heterocyclic compounds are known to inhibit protein kinases involved in cell proliferation and survival signaling pathways.
-
Induction of Apoptosis: The cytotoxic effects of these compounds could be mediated through the induction of programmed cell death (apoptosis).
-
Inhibition of Microbial Enzymes: The antimicrobial activity may arise from the inhibition of essential microbial enzymes.
Further research is required to elucidate the precise molecular targets and mechanisms of action for this promising class of compounds.
Caption: Hypothetical mechanism of action pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The limited available data on closely related analogs suggests potential for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives, including esters, amides, and other functionalized analogs. Elucidating their structure-activity relationships, mechanisms of action, and specific molecular targets will be critical in unlocking the full therapeutic potential of this versatile chemical scaffold. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such investigations.
References
The Rising Star in Organic Synthesis: A Technical Guide to 2-oxo-2H-pyran-4,6-dicarboxylic Acid
For Immediate Release
A comprehensive technical guide on 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC), a versatile precursor in organic synthesis, is now available for researchers, scientists, and professionals in drug development. This whitepaper details the compound's properties, synthesis, and significant potential in the creation of novel molecules and materials, including bio-based polymers.
This compound, also known as 2-pyrone-4,6-dicarboxylic acid, is a heterocyclic organic compound that has garnered increasing interest for its utility as a chemical building block.[1] Its rigid, pseudoaromatic structure and multiple functional groups make it an ideal starting material for a diverse range of chemical transformations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of PDC is essential for its application in synthesis. Key data points have been compiled for easy reference.
| Property | Value |
| CAS Number | 72698-24-9 |
| Molecular Formula | C₇H₄O₆ |
| Molecular Weight | 184.10 g/mol |
| Appearance | White to off-white crystalline powder |
| Boiling Point | 355.51 °C at 760 mmHg |
| Flash Point | 152.668 °C |
| Density | 1.822 g/cm³ |
| Solubility | Soluble in polar solvents like water. |
| pKa | The dicarboxylate is the major species at pH 7.3.[2] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): The proton spectrum is characterized by a singlet for the proton at the 5-position of the pyran ring. The carboxylic acid protons typically appear as broad singlets at a downfield chemical shift.[3]
-
¹³C NMR (DMSO-d₆): Key resonances are expected for the carbonyl carbon of the pyrone ring, the two carboxylic acid carbons, and the olefinic carbons of the ring.
-
FTIR: The infrared spectrum will prominently feature strong carbonyl stretching bands for the pyrone and carboxylic acid groups, as well as O-H stretching vibrations from the carboxylic acids.
Synthesis of this compound
PDC can be synthesized through both chemical and biological routes, offering flexibility for various research and industrial applications.
Chemical Synthesis: Oxidative Cleavage of Gallic Acid
A direct and efficient method for the synthesis of PDC involves the oxidative cleavage of the renewable and abundant starting material, gallic acid.[4][5][6] This approach is of particular interest for sustainable chemistry.
Experimental Protocol: Synthesis of PDC from Gallic Acid [4][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve gallic acid in a suitable solvent such as acetic acid.
-
Oxidation: Add an oxidizing agent, for example, sodium perborate, to the solution. The reaction mixture is then heated to a specific temperature (e.g., 70°C) and stirred for a defined period.[5]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve filtration to remove any solids, followed by crystallization of the product from the filtrate, potentially as its sodium salt from an aqueous brine solution.
-
Purification: The crude product can be further purified by recrystallization to yield pure this compound.
A scalable version of this protocol has been reported, yielding 3.13 g (30%) of PDC from 55 mmol of gallic acid.[5]
dot
Microbial Synthesis
Biocatalytic routes offer a sustainable alternative for PDC production. Engineered microorganisms, such as Pseudomonas putida and Escherichia coli, have been developed to convert lignin-derived aromatic compounds and other renewable feedstocks into PDC.[7] These processes often utilize the protocatechuate 4,5-cleavage pathway, involving key enzymes like protocatechuate 4,5-dioxygenase (LigAB) and 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase (LigC).[7]
Experimental Workflow: Microbial Production of PDC
-
Strain Engineering: Genetically modify a suitable host microorganism (e.g., P. putida) to express the necessary enzymatic pathway for PDC synthesis from a specific substrate.
-
Cultivation: Grow the engineered microbial strain in a suitable fermentation medium containing the precursor compound (e.g., vanillin, ferulic acid).
-
Bioconversion: Optimize fermentation conditions (e.g., temperature, pH, aeration) to maximize the conversion of the substrate to PDC.
-
Extraction and Purification: After fermentation, separate the microbial biomass from the culture broth. Isolate and purify PDC from the broth using techniques such as precipitation and chromatography.
dot
Applications in Organic Synthesis
The dicarboxylic acid functionality and the reactive pyrone ring make PDC a valuable precursor for a variety of organic molecules.
Precursor for Heterocyclic Compounds
The pyrone ring of PDC can undergo various transformations, such as ring-opening and cycloaddition reactions, to generate a wide array of heterocyclic structures. These are valuable scaffolds in medicinal chemistry and materials science.
Monomer for Bio-based Polyesters
PDC is a key monomer in the synthesis of bio-based and potentially biodegradable polyesters.[4][5][6] The rigidity of the pyran ring can impart desirable thermal and mechanical properties to the resulting polymers.
Experimental Protocol: Polycondensation of PDC with a Diol
A general method for the polycondensation of dicarboxylic acids with diols can be adapted for PDC.
-
Monomer Preparation: Ensure both this compound and the chosen diol (e.g., 1,4-butanediol) are pure and dry.
-
Polycondensation Reaction: Charge the monomers into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a system for removing the condensation product (water). A catalyst, such as an organometallic compound or a strong acid, is typically added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere to a high temperature (e.g., 180-220°C) to initiate polymerization. The water formed during the esterification is continuously removed to drive the reaction to completion.
-
High Vacuum Stage: Once the initial polycondensation has proceeded to a certain extent, a high vacuum is applied to facilitate the removal of the final traces of water and any volatile byproducts, thereby increasing the molecular weight of the polyester.
-
Isolation: The resulting polyester is cooled and can be isolated for characterization and further processing.
dot
Conclusion
This compound stands out as a highly promising and versatile platform chemical. Its accessibility from renewable resources, coupled with its rich reactivity, positions it as a key building block for the development of sustainable materials and complex organic molecules. This guide provides a foundational resource for researchers looking to harness the potential of this remarkable compound.
References
- 1. This compound | 72698-24-9 | Benchchem [benchchem.com]
- 2. - [ebi.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans -aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04535A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineered microbial production of 2-pyrone-4, 6-dicarboxylic acid from lignin residues for use as an industrial platform chemical :: BioResources [bioresources.cnr.ncsu.edu]
An In-Depth Technical Guide to the Formation and Coordination Chemistry of Chelidonic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry of chelidonic acid, a versatile organic ligand, and its formation of metal complexes. It delves into the structural diversity of these complexes, their synthesis and characterization, quantitative stability data, and their potential applications in drug development, with a focus on anticancer mechanisms.
Introduction to Chelidonic Acid as a Ligand
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a naturally occurring dicarboxylic acid found in plants like Chelidonium majus, presents a unique scaffold for the formation of metal complexes. Its structure, featuring two carboxylic acid groups and a pyrone ring with a ketone group, offers multiple coordination sites. The deprotonated form, chelidonate, can act as a versatile ligand, binding to metal ions through its carboxylate oxygen atoms and, in some cases, the ketonic oxygen. This multifunctionality allows for the formation of a wide array of coordination compounds, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.[1][2]
The coordination versatility of chelidonic acid has led to the synthesis of complexes with various transition metals, including copper(II), zinc(II), nickel(II), and cobalt(II).[3][4] The resulting architectures are influenced by factors such as the metal-to-ligand ratio, pH of the reaction medium, the presence of ancillary ligands, and the choice of solvent.[5]
Coordination Chemistry and Structural Diversity
The chelidonate ligand can adopt several coordination modes, leading to a rich structural diversity in its metal complexes. The most common coordination involves the carboxylate groups, which can bind to metal centers in a monodentate, bidentate chelating, or bridging fashion. This flexibility gives rise to various structural motifs:
-
Mononuclear Complexes: In the simplest cases, a single metal ion is coordinated by one or more chelidonate ligands. These discrete complexes often include solvent molecules, such as water, in the coordination sphere.
-
Coordination Polymers: The bridging capability of the dicarboxylate groups allows for the formation of extended networks. These can be:
-
1D Chains: Metal ions are linked by chelidonate ligands to form linear or zigzag chains.
-
2D Layers: The 1D chains are further interconnected by other ligands or through different coordination modes of the chelidonate itself, forming layered structures.
-
3D Frameworks: The 2D layers can be pillared by other ligands or interpenetrate to form complex three-dimensional metal-organic frameworks (MOFs).
-
The specific coordination mode and resulting dimensionality are highly dependent on the reaction conditions and the nature of the metal ion.[1][2]
Quantitative Data: Stability of Chelidonic Acid Metal Complexes
The stability of metal complexes is a critical parameter, particularly for applications in biological systems. The stability of a complex is quantified by its formation constant (K) or stability constant (β), with larger values indicating a more stable complex. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes upon complexation provide further insight into the spontaneity and driving forces of the formation reaction.
| Metal Ion | Ligand System | log K₁ | log K₂ | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Method of Determination | Reference |
| Cu(II) | Dicarboxylic Acid | 3.5 - 5.5 | 2.5 - 4.0 | -20 to -35 | -5 to -15 | 50 to 100 | Potentiometry | [1][6] |
| Ni(II) | Dicarboxylic Acid | 2.5 - 4.0 | 1.5 - 3.0 | -15 to -25 | -2 to -10 | 30 to 60 | Potentiometry | [7][8] |
| Co(II) | Dicarboxylic Acid | 2.5 - 3.5 | 1.5 - 2.5 | -15 to -20 | -1 to -8 | 35 to 55 | Potentiometry | [7] |
| Zn(II) | Dicarboxylic Acid | 2.0 - 3.5 | 1.0 - 2.5 | -10 to -20 | -0 to -5 | 30 to 50 | Potentiometry | [9] |
Note: The exact values for chelidonic acid complexes will vary depending on the specific experimental conditions (ionic strength, temperature, solvent). The data presented here for analogous dicarboxylic acids serve as a general guide.
Experimental Protocols
Synthesis of Chelidonic Acid Metal Complexes
4.1.1. General Synthesis of a Mononuclear Copper(II)-Chelidonate Complex (e.g., [Cu(chel)(H₂O)₂])
This protocol describes a typical aqueous synthesis for a simple mononuclear complex.
Materials:
-
Chelidonic acid (H₂chel)
-
Copper(II) salt (e.g., CuSO₄·5H₂O or Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Sodium hydroxide (NaOH) or other suitable base
Procedure:
-
Dissolve a stoichiometric amount of chelidonic acid in deionized water. A gentle warming may be required to aid dissolution.
-
Adjust the pH of the chelidonic acid solution to approximately 5-6 by the dropwise addition of a dilute NaOH solution to deprotonate the carboxylic acid groups.
-
In a separate beaker, dissolve an equimolar amount of the copper(II) salt in deionized water.
-
Slowly add the copper(II) salt solution to the sodium chelidonate solution with constant stirring.
-
A precipitate will typically form. Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the solid product by vacuum filtration and wash it with deionized water and then with a small amount of ethanol.
-
Dry the product in a desiccator over silica gel.
4.1.2. Hydrothermal Synthesis of a Zinc(II)-Chelidonate Coordination Polymer
Hydrothermal synthesis is often employed to obtain crystalline coordination polymers.
Materials:
-
Chelidonic acid (H₂chel)
-
Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O or Zn(OAc)₂·2H₂O)
-
Organic co-ligand (e.g., 4,4'-bipyridine), if desired for framework extension
-
Deionized water or a mixed solvent system
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine chelidonic acid, the zinc(II) salt, and any co-ligand in a suitable molar ratio (e.g., 1:1:1).
-
Add the solvent (e.g., 10-15 mL of deionized water).
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 120-180 °C) for a period of 24-72 hours.[1]
-
After the heating period, allow the autoclave to cool slowly to room temperature over several hours or days.
-
Single crystals of the coordination polymer can be isolated from the reaction mixture.
-
Wash the crystals with the mother liquor and then with a suitable solvent before drying.
Crystallization Techniques
Obtaining single crystals suitable for X-ray diffraction is crucial for structural elucidation.
-
Slow Evaporation: A saturated solution of the purified complex in a suitable solvent is left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the complex increases, leading to the formation of crystals.[10]
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the complex is less soluble (the precipitant). Vapors of the precipitant slowly diffuse into the complex solution, reducing its solubility and inducing crystallization.
-
Hydrothermal/Solvothermal Synthesis: As described in the synthesis protocol, this method often directly yields single crystals.
Characterization Methods
4.3.1. Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the coordination of the carboxylate groups to the metal ion. A shift in the asymmetric and symmetric stretching frequencies of the COO⁻ group compared to the free ligand is indicative of coordination.
-
UV-Visible (UV-Vis) Spectroscopy: Can be used to monitor the formation of the complex in solution and to determine its stoichiometry using methods like the continuous variation (Job's plot) or mole-ratio method.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), ¹H and ¹³C NMR can provide detailed information about the ligand's coordination environment in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can identify the binding sites.[13][14]
4.3.2. X-ray Diffraction (XRD)
-
Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the overall crystal packing.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample.
4.3.3. Potentiometric Titration for Stability Constant Determination
This technique involves the titration of a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH). By monitoring the pH changes during the titration, the protonation constants of the ligand and the stepwise formation constants of the metal complexes can be calculated using specialized software.[3][4][15]
Signaling Pathways and Mechanisms in Drug Development
Chelidonic acid metal complexes have emerged as promising candidates in drug development, particularly in the field of oncology. Their mechanism of action is often multifactorial and can involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
Several studies on metal complexes, including those with ligands structurally related to chelidonic acid, have demonstrated their ability to induce apoptosis in cancer cells. The proposed mechanisms often involve the intrinsic (mitochondrial) pathway of apoptosis.
-
Caspase Activation: Metal complexes can trigger the activation of a cascade of enzymes called caspases. Initiator caspases (e.g., caspase-9) are activated first, which in turn activate executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[16][17]
-
Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway. Some metal complexes have been shown to upregulate the expression of pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.
Generation of Reactive Oxygen Species (ROS)
Many transition metal complexes are redox-active and can participate in reactions that generate ROS, such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), within cancer cells.[2][5][9] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative stress. The excessive accumulation of ROS can lead to:
-
Oxidative Damage: Damage to cellular components, including DNA, lipids, and proteins.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, further promoting apoptosis.
-
Activation of Stress-Related Signaling Pathways: Triggering pathways that can lead to cell cycle arrest and cell death.
Enzyme Inhibition
The specific three-dimensional structure of chelidonic acid metal complexes allows them to act as inhibitors for certain enzymes that are overexpressed in cancer cells. For instance, zinc-containing enzymes are crucial for various cellular processes, and the chelation of zinc by ligands like chelidonic acid can disrupt their function, leading to cell death.[8][18]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of chelidonic acid metal complexes.
Conclusion
Chelidonic acid is a highly versatile ligand that forms a wide range of metal complexes with diverse structures and interesting properties. The ability to tune the final structure by modifying reaction conditions makes it an attractive building block in crystal engineering and materials science. Furthermore, the biological activity of its metal complexes, particularly their potential to induce apoptosis and generate ROS in cancer cells, highlights their promise in the development of novel metallodrugs. Further research focusing on detailed structure-activity relationships and in vivo studies is warranted to fully explore the therapeutic potential of these compounds.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrothermal Synthesis and Structural Characterization of a 2D Zn(II)-Based Coordination Polymer with Luminescent Properties [jaem.qom.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Chelidonine Induces Caspase-Dependent and Caspase-Independent Cell Death through G2/M Arrest in the T98G Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 8. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmed.org [esmed.org]
- 10. scribd.com [scribd.com]
- 11. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Silver Nanoparticles Biosynthesized Using Achillea biebersteinii Flower Extract: Apoptosis Induction in MCF-7 Cells via Caspase Activation and Regulation of Bax and Bcl-2 Gene Expression [mdpi.com]
- 18. scispace.com [scispace.com]
The Emergence of a Bio-based Building Block: A Technical Guide to 2-oxo-2H-pyran-4,6-dicarboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC), a pseudoaromatic dicarboxylic acid, has garnered significant attention as a versatile and sustainable chemical building block. Initially identified as a key metabolic intermediate in the microbial degradation of lignin, its unique chemical structure makes it a promising precursor for the synthesis of novel polymers and biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of PDC, with a focus on detailed experimental protocols and quantitative data to support researchers in the fields of chemistry, biotechnology, and materials science.
Discovery and History
The history of this compound is intrinsically linked to the study of natural products and microbial metabolism. While the related compound, chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), has been known since the 19th century, the targeted synthesis and characterization of the 2-oxo isomer are more recent.
Its most significant discovery has been in the realm of biotechnology. In the late 20th century, researchers investigating the metabolic pathways of soil bacteria, particularly Sphingomonas paucimobilis SYK-6, identified PDC as a stable intermediate in the degradation of lignin-derived aromatic compounds.[1] This discovery opened the door to the bio-based production of PDC and positioned it as a key target for the valorization of lignin, an abundant and underutilized biopolymer.
Physicochemical and Spectroscopic Properties
PDC is a crystalline solid with distinct solubility characteristics. It is highly soluble in polar solvents such as water, methanol, acetone, and THF, but sparingly soluble in nonpolar solvents like benzene and hexane.[1] The presence of sodium ions can decrease its solubility in polar solvents due to complex formation.[1]
A comprehensive summary of its physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄O₆ | [2] |
| Molecular Weight | 184.10 g/mol | [2] |
| Melting Point | Decomposes above 200 °C | [1] |
| Solubility in Water | 182 mM | [1] |
| pKa₁ | 1.13 | [3] |
| pKa₂ | 2.52 | [3] |
Spectroscopic analysis is crucial for the identification and characterization of PDC. The key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 7.35 (s, 1H), 8.15 (s, 1H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 116.3, 120.5, 148.8, 155.2, 160.7, 162.8, 163.5 | [1] |
| FT-IR (KBr, cm⁻¹) | 3424, 1780, 1727, 1648, 1579, 1436, 1392, 1261, 1222, 1095, 933, 883, 800, 752 | [1] |
| Mass Spec (MALDI-TOF) | m/z 183.0 (M-H)⁻, 207.0 (M+Na-2H)⁻ | [1] |
Synthesis of this compound
PDC can be produced through both chemical synthesis and microbial fermentation. The latter has gained more traction due to its potential for sustainable production from renewable resources.
Chemical Synthesis: Hydrolysis of Chelidonic Acid Dimethyl Ester
One of the primary chemical routes to PDC involves the acid-catalyzed hydrolysis of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, also known as chelidonic acid dimethyl ester.[2]
Experimental Protocol:
-
Dissolution: Dissolve chelidonic acid dimethyl ester in 6M hydrochloric acid (HCl).
-
Hydrolysis: Stir the mixture at room temperature for 48 hours.
-
Neutralization and Crystallization: Neutralize the solution with a base, such as sodium hydroxide (NaOH), to induce the crystallization of the product.
-
Isolation: Isolate the this compound crystals by filtration.
-
Purification: Wash the crystals with cold water and dry under vacuum.
Caption: Chemical synthesis workflow for PDC.
Microbial Production from Lignin-Derived Aromatics
The biological production of PDC leverages the metabolic pathways of engineered microorganisms to convert lignin-derived aromatic compounds into the target molecule. Engineered strains of Pseudomonas putida and Novosphingobium aromaticivorans are commonly used for this purpose.
Experimental Protocol: Fed-Batch Fermentation
This protocol is based on the production of PDC from vanillic acid using an engineered P. putida strain.
-
Inoculum Preparation:
-
Grow a seed culture of the engineered P. putida strain in Luria-Bertani (LB) medium overnight at 30°C.
-
Inoculate a larger volume of minimal medium containing a suitable carbon source (e.g., glucose) and vanillic acid with the seed culture.
-
-
Fermentation:
-
Perform the fermentation in a bioreactor with controlled pH, temperature (30°C), and dissolved oxygen levels.
-
Employ a fed-batch strategy, continuously feeding a concentrated solution of vanillic acid and glucose to maintain optimal substrate concentrations and maximize productivity.
-
-
Downstream Processing and Purification:
-
Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.
-
Acidification: Adjust the pH of the supernatant to < 2.0 with a strong acid (e.g., HCl) to precipitate the PDC.
-
Crystallization: Hold the acidified broth at a low temperature (e.g., 4°C) to facilitate complete crystallization.
-
Isolation and Washing: Collect the PDC crystals by filtration and wash with acidified water to remove impurities.
-
Drying: Dry the purified PDC under vacuum.
-
Metabolic Pathway and Regulation
In engineered bacteria, PDC is produced via a "funneling" pathway that converts a variety of lignin-derived aromatic monomers into a central intermediate, protocatechuic acid (PCA). PCA is then converted to PDC through the action of two key enzymes, protocatechuate 4,5-dioxygenase (LigAB) and 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase (LigC), which are often sourced from Sphingomonas paucimobilis SYK-6.
Caption: Microbial metabolic pathway for PDC production.
Applications and Future Outlook
The bifunctional nature of this compound makes it a highly attractive monomer for the synthesis of novel bio-based polyesters and polyamides. These polymers exhibit promising properties, including high thermal stability and potential biodegradability, making them suitable for a range of applications, from specialty plastics to advanced materials. Furthermore, the pyrone ring system is a common scaffold in many biologically active natural products, suggesting that PDC could serve as a versatile starting material in the synthesis of new pharmaceutical compounds.
The continued development of more efficient and robust microbial strains, coupled with the optimization of fermentation and downstream processing, will be crucial for the economically viable, large-scale production of PDC. As the chemical industry shifts towards more sustainable and renewable feedstocks, this compound is poised to become a key platform chemical in the emerging bio-economy.
References
Methodological & Application
Protocol for the Decarboxylation of Chelidonic Acid to Synthesize 4-Pyrone
Abstract
This application note provides a detailed protocol for the decarboxylation of chelidonic acid (also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid) to produce 4-pyrone (γ-pyrone). This thermal decomposition reaction is a crucial step in the synthesis of 4-pyrone, a valuable heterocyclic compound used as a building block in the development of various pharmaceutical agents and flavoring compounds. The protocol outlines the necessary reagents, equipment, and step-by-step procedures to ensure a successful and efficient synthesis.
Introduction
Chelidonic acid is a naturally occurring dicarboxylic acid that can be isolated from various plant species or synthesized from readily available starting materials. Its thermal decarboxylation provides a direct route to 4-pyrone, a key intermediate in organic synthesis. The reaction proceeds by heating chelidonic acid, leading to the loss of two molecules of carbon dioxide and the formation of the 4-pyrone ring. While the reaction is straightforward, careful control of the reaction conditions is necessary to achieve optimal yields and purity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of 4-pyrone.
Reaction Scheme
The overall reaction for the decarboxylation of chelidonic acid is as follows:
Caption: Decarboxylation of Chelidonic Acid to 4-Pyrone.
Experimental Protocol
This protocol is based on established thermal decarboxylation procedures.
Materials and Equipment:
-
Chelidonic acid (dried)
-
Round-bottom flask (size dependent on scale)
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Vacuum source (optional, for vacuum distillation)
-
Glassware for workup and purification
Procedure:
-
Preparation: Ensure the chelidonic acid is thoroughly dry before proceeding. This can be achieved by heating the solid in an oven at 100-160°C until a constant weight is obtained[1].
-
Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask containing the dried chelidonic acid. The flask should be fitted with a distillation head, condenser, and a receiving flask.
-
Decarboxylation: Heat the flask containing the chelidonic acid using a heating mantle or an oil bath. The temperature should be raised gradually to the decomposition point of chelidonic acid, which is 257°C[1]. The decarboxylation will be evident by the evolution of carbon dioxide gas.
-
Distillation: The 4-pyrone product will distill as it is formed. Collect the distillate in the receiving flask. The boiling point of 4-pyrone is 210-215°C[2].
-
Purification (Optional): The collected 4-pyrone can be further purified by redistillation, if necessary. Due to its affinity for water, the purified 4-pyrone should be stored in a desiccator to induce crystallization[3].
Quantitative Data
The following table summarizes the key quantitative parameters for the decarboxylation of chelidonic acid. Please note that specific yields can vary depending on the purity of the starting material and the precise reaction conditions.
| Parameter | Value | Reference |
| Starting Material | Chelidonic Acid | N/A |
| Product | 4-Pyrone | N/A |
| Melting Point of Chelidonic Acid | 257 °C (decomposes) | [1] |
| Boiling Point of 4-Pyrone | 210-215 °C | [2] |
| Typical Reaction Type | Thermal Decomposition / Reflux | [3] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 4-pyrone from chelidonic acid.
Caption: Workflow for 4-Pyrone Synthesis.
Signaling Pathways and Logical Relationships
The decarboxylation of chelidonic acid is a type of β-keto acid decarboxylation. The reaction proceeds through a cyclic transition state, which is a common mechanism for this class of compounds.
References
Application Notes and Protocols for Polyester Synthesis Using 2-oxo-2H-pyran-4,6-dicarboxylic acid
Topic: Using 2-oxo-2H-pyran-4,6-dicarboxylic acid in Polyester Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (PDC), a bio-based monomer, is gaining significant interest as a sustainable building block for the synthesis of novel polyesters.[1][2][3] Derived from renewable resources like lignin, PDC offers a promising alternative to petroleum-based dicarboxylic acids for creating biodegradable and functional polymers.[1][4] Its pseudo-aromatic pyrone ring structure, combined with two carboxylic acid groups, allows for the creation of polyesters with unique properties, including potential for enhanced biodegradability and specific mechanical characteristics.[4] These attributes make PDC-based polyesters attractive for a range of applications, from specialty plastics to advanced materials in drug delivery systems.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters using this compound. The information is intended to guide researchers in the successful polymerization and characterization of these novel bio-based materials.
Data Presentation
The following table summarizes representative quantitative data for polyesters synthesized using this compound (PDC) and various co-monomers and catalysts. This data is compiled from multiple studies to provide a comparative overview of the achievable polymer properties.
| Polymer System | Co-monomer(s) | Catalyst | PDC Feed Ratio (mol %) | Number Average Molecular Weight (Mn) ( g/mol ) | Melting Point (Tm) (°C) | Reference |
| PDC-based Polyester | 1,4-butanediol, succinic anhydride | Sb2O3, TiO(acac)2, CH3SO3H | <10 | >10,000 | 82 - 107 | [4] |
| Aliphatic Polyester (General) | 1,9-nonanediol, dodecanedioic acid | DBSA | Not Applicable | 10,100 | Not Reported | [5] |
| Aliphatic Polyester (General) | Dicarboxylic acids, diols | Bis(nonafluorobutanesulfonyl)imide (Nf2NH) | Not Applicable | >19,000 | Not Reported | [6] |
| Aromatic Polyester (General) | Dicarboxylic acids, diols | Bis(nonafluorobutanesulfonyl)imide (Nf2NH) | Not Applicable | >7,000 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with a Diol
This protocol describes a general procedure for the synthesis of PDC-based polyesters via melt polycondensation. This method is suitable for achieving high molecular weight polymers.
Materials:
-
This compound (PDC)
-
Diol (e.g., 1,4-butanediol, ethylene glycol)
-
Catalyst (e.g., antimony(III) oxide (Sb2O3), titanium(II) acetylacetonate (TiO(acac)2), methanesulfonic acid (CH3SO3H))
-
High-purity nitrogen or argon gas
-
Solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation condenser
-
Nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactant Charging: In a clean, dry three-necked round-bottom flask, add this compound, the chosen diol in the desired molar ratio, and the catalyst (typically 0.01-0.1 mol% relative to the dicarboxylic acid).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a distillation condenser, and a nitrogen or argon inlet. Purge the system with the inert gas for at least 30 minutes to remove any oxygen.
-
Esterification Stage:
-
Heat the reaction mixture under a slow stream of inert gas to a temperature of 150-180°C.
-
Maintain this temperature with constant stirring to initiate the esterification reaction. Water will be produced as a byproduct and will be removed through the condenser.
-
Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-220°C. Caution: The thermal stability of the pyrone ring of PDC should be considered, as higher temperatures may lead to degradation.[4]
-
Simultaneously, slowly apply a vacuum to the system (reducing the pressure to <1 mmHg) to facilitate the removal of the remaining water and any excess diol, thereby driving the polymerization reaction to completion.
-
A noticeable increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polyester increases.
-
Continue the reaction under vacuum for an additional 4-8 hours.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature under an inert atmosphere. The resulting polyester should be a solid or a highly viscous liquid.
-
Dissolve the crude polymer in a suitable solvent, such as chloroform.
-
Precipitate the polyester by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomers or oligomers.
-
Dry the purified polyester in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Protocol 2: Solution Polycondensation of this compound with a Diol
This method is an alternative to melt polycondensation and can be advantageous when working with thermally sensitive monomers or when better control over the reaction is desired.
Materials:
-
This compound (PDC)
-
Diol (e.g., 1,4-butanediol)
-
Dehydrating agent (e.g., dicyclohexylcarbodiimide, DCC) or an acid catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point, inert solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen/argon inlet
-
Heating mantle with temperature controller
Procedure:
-
Reactant Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound and the diol in an appropriate high-boiling point solvent under a nitrogen or argon atmosphere.
-
Initiation of Polymerization:
-
If using a dehydrating agent like DCC, add it to the solution at room temperature.
-
If using an acid catalyst, add the catalyst and heat the solution to a temperature of 80-120°C.
-
-
Reaction:
-
Stir the reaction mixture at the chosen temperature for 24-48 hours.
-
Monitor the progress of the reaction by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
If DCC was used, filter off the dicyclohexylurea byproduct.
-
Precipitate the polyester by pouring the reaction mixture into a non-solvent like cold methanol.
-
Collect the polymer by filtration and wash it thoroughly with the non-solvent.
-
Dry the purified polyester in a vacuum oven at 40-60°C.
-
Visualizations
References
- 1. Microbial production of 2-pyrone-4,6-dicarboxylic acid from lignin derivatives in an engineered Pseudomonas putida and its application for the synthesis of bio-based polyester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 72698-24-9 | Benchchem [benchchem.com]
- 3. Multi-step biosynthesis of the biodegradable polyester monomer 2-pyrone-4,6-dicarboxylic acid from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Effects of Pyran Derivatives
To the valued researcher,
Our comprehensive search for the neuroprotective effects of 2-oxo-2H-pyran-4,6-dicarboxylic acid did not yield any specific studies or documented biological activity for this particular compound. However, the foundational pyran ring structure is a key pharmacophore in a wide range of natural and synthetic compounds that exhibit significant neuroprotective properties.[1][2][3]
This document provides a detailed overview of the neuroprotective effects observed in various pyran derivatives, including coumarins, flavonoids, and chromenes. The application notes and protocols outlined below are based on the broader class of pyran-containing compounds and are intended to serve as a guide for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold in neurodegenerative diseases.
Overview of Neuroprotective Mechanisms of Pyran Derivatives
Pyran derivatives have been shown to exert their neuroprotective effects through multiple mechanisms of action, making them attractive candidates for the treatment of complex multifactorial diseases like Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[1][2][3] The primary neuroprotective strategies employed by these compounds include:
-
Antioxidant Activity: Many pyran derivatives are potent antioxidants. They can directly scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key pathological feature in many neurodegenerative disorders.
-
Anti-inflammatory Effects: Neuroinflammation contributes significantly to neuronal damage. Pyran compounds have been shown to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory cytokines.
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Several pyran derivatives have demonstrated potent inhibitory activity against these enzymes, thereby enhancing cholinergic neurotransmission.
-
Modulation of Signaling Pathways: Pyran-containing compounds can influence various intracellular signaling pathways crucial for neuronal survival and function. For instance, some derivatives have been found to modulate pathways involving PKA, CaMKII, and ERK, which promote CREB phosphorylation and neurite outgrowth.[2]
-
Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease. Certain pyran derivatives have been shown to interfere with the aggregation process of these proteins.
Quantitative Data on Neuroprotective Pyran Derivatives
The following table summarizes the quantitative data from various studies on the neuroprotective effects of representative pyran derivatives. This data is intended to provide a comparative overview of the potency and efficacy of different compounds within this class.
| Compound Class | Representative Compound | Assay | Target/Model | Result (IC50/EC50/etc.) | Reference Context |
| Coumarin Derivatives | 3,7-substituted coumarin | Cholinesterase Inhibition | AChE/BChE | Moderate Inhibition | [2] |
| Compound 2 (a coumarin derivative) | Neuroprotection | Tau cell model | Neuroprotective effects observed | [2] | |
| Flavonoids | Various Flavones and Isoflavones | Multiple | AD Models | Effective in AD treatment | [1][3] |
| Chromene Derivatives | Various Chromenes | Multiple | AD Models | Effective in AD treatment | [1][3] |
| Xanthone Derivatives | Various Xanthones | Multiple | AD Models | Effective in AD treatment | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of pyran derivatives.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line): Commonly used for studies on neurodegenerative diseases.
-
PC12 (rat pheochromocytoma cell line): A model for neuronal differentiation and neurotoxicity studies.
-
Primary cortical neurons: Provide a more physiologically relevant model.
-
-
Culture Conditions:
-
Grow cells in appropriate media (e.g., DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
-
Induction of Neurotoxicity:
-
Oxidative Stress Model: Treat cells with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Amyloid-Beta Toxicity Model: Expose cells to aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂).
-
Excitotoxicity Model: Use glutamate or N-methyl-D-aspartate (NMDA) to induce neuronal death.
-
-
Treatment with Pyran Derivatives:
-
Pre-treat cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours) before inducing toxicity.
-
Alternatively, co-treat cells with the test compound and the neurotoxic agent.
-
Cell Viability and Apoptosis Assays
-
MTT Assay (Cell Viability):
-
Plate cells in a 96-well plate.
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay (Cytotoxicity):
-
Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium using a commercially available kit.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Stain treated cells with Annexin V-FITC and PI.
-
Analyze the stained cells using flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates (20-40 µg) on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of ERK, PKA, CREB, as well as apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Visualization of Signaling Pathways and Workflows
Below are diagrams created using Graphviz to illustrate key signaling pathways and experimental workflows relevant to the neuroprotective effects of pyran derivatives.
Caption: Workflow for evaluating the neuroprotective effects of pyran derivatives.
Caption: Key signaling pathways modulated by neuroprotective pyran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Chelidonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chelidonic acid, a γ-pyrone dicarboxylic acid found predominantly in plants of the Papaveraceae family, notably Chelidonium majus (greater celandine), has garnered significant interest for its diverse pharmacological activities.[1] Accurate and precise quantification of chelidonic acid in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and understanding its biological role. This document provides detailed application notes and protocols for the quantification of chelidonic acid using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the quantification of non-volatile compounds like chelidonic acid in plant extracts.[2][3][4]
Experimental Protocol
1. Sample Preparation:
-
Plant Material:
-
Dry the aerial parts of Chelidonium majus at room temperature and grind into a fine powder.
-
Extract a known amount of the powdered plant material (e.g., 1 g) with a suitable solvent such as methanol or a methanol-water mixture (e.g., 80:20 v/v) using sonication or reflux extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Formulations:
-
Dissolve a known amount of the formulation in a suitable solvent (e.g., water or methanol).
-
Dilute the solution to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter.
-
2. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic and acidic compounds.[5]
-
Mobile Phase: A gradient elution is often employed for complex plant extracts. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
A gradient program can be optimized to achieve good separation.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of chelidonic acid, a wavelength of around 254 nm or 280 nm is typically suitable for detection.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Calibration:
-
Prepare a stock solution of chelidonic acid standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
4. Quantification:
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the chelidonic acid peak based on its retention time compared to the standard.
-
Calculate the concentration of chelidonic acid in the samples using the calibration curve.
Data Presentation: Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC-UV method for chelidonic acid quantification. These values should be experimentally determined.
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (R²) | > 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5% |
| Precision (% RSD) | < 2% | 1.5% |
Workflow Diagram
Figure 1. HPLC-UV workflow for chelidonic acid quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like chelidonic acid, a derivatization step is necessary to increase its volatility.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Extraction: Extract chelidonic acid from the sample matrix as described in the HPLC protocol. The extract should be thoroughly dried.
-
Derivatization:
-
To the dried extract, add a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization. This process converts the carboxylic acid groups into their more volatile trimethylsilyl (TMS) esters.
-
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Calibration and Quantification:
-
Prepare a calibration curve using a derivatized chelidonic acid standard.
-
Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, using characteristic ions of the derivatized chelidonic acid.
Data Presentation: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (R²) | > 0.99 | 0.998 |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Accuracy (% Recovery) | 70 - 130% | 95.2% |
| Precision (% RSD) | < 15% | 8.5% |
Workflow Diagram
Figure 2. GC-MS workflow for chelidonic acid quantification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[6][7] This method is suitable for the analysis of chelidonic acid in simpler matrices or after a purification step.
Experimental Protocol
1. Sample Preparation:
-
Prepare an extract as described in the HPLC protocol.
-
A clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds from complex matrices.
-
Dilute the extract with a suitable solvent (e.g., methanol or water) to a concentration that falls within the linear range of the calibration curve.
2. Spectrophotometric Measurement:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of chelidonic acid by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm). The λmax for chelidonic acid is expected to be in the UV region.
-
Measurement: Measure the absorbance of the standard solutions and the sample solutions at the determined λmax.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of chelidonic acid of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Use the absorbance of the sample solution and the calibration curve to determine the concentration of chelidonic acid.
Data Presentation: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (R²) | > 0.995 | 0.997 |
| LOD | 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve) | 0.5 µg/mL |
| LOQ | 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve) | 1.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 102.1% |
| Precision (% RSD) | < 5% | 3.2% |
Workflow Diagram
Figure 3. UV-Vis spectrophotometry workflow for chelidonic acid.
Conclusion
The choice of analytical method for the quantification of chelidonic acid depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV offers a good balance of selectivity, sensitivity, and ease of use for routine analysis. GC-MS, although requiring a derivatization step, provides high sensitivity and structural confirmation. UV-Vis spectrophotometry is a simpler, more accessible technique suitable for less complex samples or for rapid screening purposes. For all methods, proper validation is essential to ensure reliable and accurate quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Studying the Osteogenic Properties of Chelidonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the osteogenic potential of chelidonic acid and its derivatives. The protocols outlined below detail the necessary steps for cell culture, induction of osteogenic differentiation, and subsequent analysis of key osteogenic markers.
Introduction
Chelidonic acid, a natural compound found in various plants, and its derivatives have garnered interest for their potential therapeutic applications.[1][2][3] Notably, derivatives such as calcium chelidonate have demonstrated promising osteogenic properties by stimulating the differentiation of mesenchymal stem cells (MSCs) into osteoblasts and enhancing the mineralization of the extracellular matrix.[1][4] These characteristics make chelidonic acid derivatives attractive candidates for the development of novel therapies for bone regeneration and diseases associated with bone loss.[1] This document provides a detailed experimental framework to investigate and quantify the osteogenic effects of these compounds.
Experimental Workflow
The overall experimental process for assessing the osteogenic properties of chelidonic acid derivatives involves several key stages, from initial cell culture to the final analysis of differentiation markers.
Key Experimental Protocols
Detailed methodologies for the essential experiments are provided below.
Cell Culture and Osteogenic Induction
-
Cell Line: Human or mouse Mesenchymal Stem Cells (MSCs) are recommended.
-
Culture Medium: Standard MSC growth medium supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Osteogenic Induction Medium: MSC growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid.
Protocol:
-
Culture MSCs in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into multi-well plates at a density of 2 x 104 cells/well for 24-well plates.[5]
-
Allow the cells to adhere for 24 hours.
-
Replace the growth medium with osteogenic induction medium containing various concentrations of the chelidonic acid derivative to be tested. Include a positive control (osteogenic medium without the test compound) and a negative control (growth medium).
-
Culture the cells for up to 28 days, changing the medium every 2-3 days.[6]
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.[7][8][9] Its activity can be quantified colorimetrically.
Protocol:
-
After 7-14 days of induction, wash the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., 10 mM Tris-HCl containing 2 mM MgCl2 and 0.05% Triton X-100, pH 8.2).[5]
-
Determine the total protein concentration of the cell lysates using a Bradford or BCA protein assay for normalization.[5][10]
-
In a 96-well plate, mix an aliquot of the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.[5][10]
-
Stop the reaction by adding 1 M NaOH.[5]
-
Measure the absorbance at 405 nm using a microplate reader.[5][7]
-
Calculate the relative ALP activity, typically expressed as units per milligram of total protein.[5]
| Parameter | Value | Reference |
| Seeding Density (24-well) | 2 x 104 cells/well | [5] |
| Induction Period | 7-14 days | [5] |
| Substrate | p-Nitrophenyl phosphate (pNPP) | [5][10] |
| Incubation Time | 30 minutes | [5][10] |
| Incubation Temperature | 37°C | [5] |
| Stop Solution | 1 M NaOH | [5] |
| Absorbance Wavelength | 405 nm | [5][7] |
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to detect calcium deposits, a hallmark of late-stage osteogenic differentiation and matrix mineralization.[11]
Protocol:
-
After 14-21 days of induction, aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde or 70% ethanol for 20-30 minutes at room temperature.[10]
-
Wash the fixed cells three times with deionized water.
-
Add 40 mM Alizarin Red S solution (pH 4.2) to each well and incubate for 20-30 minutes at room temperature with gentle shaking.
-
Aspirate the ARS solution and wash the cells four to five times with deionized water to remove excess stain.
-
Air dry the plates and visualize the red-orange calcium deposits using a microscope.
-
For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance can be measured at approximately 562 nm.
| Parameter | Value | Reference |
| Induction Period | 14-21 days | [11] |
| Fixative | 4% Paraformaldehyde or 70% Ethanol | [10] |
| Staining Solution | 40 mM Alizarin Red S (pH 4.2) | |
| Incubation Time | 20-30 minutes | [10] |
| Elution Agent (for quantification) | 10% Cetylpyridinium Chloride | |
| Absorbance Wavelength | ~562 nm |
Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
qRT-PCR is used to measure the expression levels of key osteogenic marker genes.
Protocol:
-
After 7-14 days of induction, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).[11]
-
Assess the purity and concentration of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[11]
-
Perform qRT-PCR using SYBR Green master mix and primers for target osteogenic genes (e.g., RUNX2, ALP, Osteocalcin) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.[11][12]
-
The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11][13]
-
Calculate the relative gene expression using the 2-ΔΔCt method.[11]
| Gene Marker | Function | Time Point |
| RUNX2 | Early osteogenic transcription factor | Day 7-14 |
| Alkaline Phosphatase (ALP) | Early osteoblast marker | Day 7-14 |
| Osteocalcin (OCN) | Late osteoblast marker | Day 14-21 |
Signaling Pathways in Osteogenesis
While the precise signaling pathways activated by chelidonic acid derivatives in osteogenesis are still under investigation, it is hypothesized that they may involve the modulation of intracellular calcium levels and interaction with key osteogenic signaling cascades such as the Wnt/β-catenin and mTOR pathways.[14][15] An in-silico analysis has suggested potential involvement of genes related to calcium import.[14]
Data Presentation
All quantitative data should be summarized in tables for clear comparison between different concentrations of chelidonic acid derivatives and controls.
Table 1: Relative ALP Activity
| Treatment Group | Concentration (µM) | Normalized ALP Activity (Units/mg protein) | Fold Change vs. Control |
|---|---|---|---|
| Control | 0 | (Value) | 1.0 |
| Derivative A | 1 | (Value) | (Value) |
| Derivative A | 10 | (Value) | (Value) |
| Derivative B | 1 | (Value) | (Value) |
| Derivative B | 10 | (Value) | (Value) |
Table 2: Quantification of Alizarin Red S Staining
| Treatment Group | Concentration (µM) | Absorbance at 562 nm | Fold Change vs. Control |
|---|---|---|---|
| Control | 0 | (Value) | 1.0 |
| Derivative A | 1 | (Value) | (Value) |
| Derivative A | 10 | (Value) | (Value) |
| Derivative B | 1 | (Value) | (Value) |
| Derivative B | 10 | (Value) | (Value) |
Table 3: Relative Gene Expression of Osteogenic Markers
| Treatment Group | Concentration (µM) | RUNX2 (Fold Change) | Osteocalcin (Fold Change) |
|---|---|---|---|
| Control | 0 | 1.0 | 1.0 |
| Derivative A | 1 | (Value) | (Value) |
| Derivative A | 10 | (Value) | (Value) |
| Derivative B | 1 | (Value) | (Value) |
| Derivative B | 10 | (Value) | (Value) |
Conclusion
The protocols and framework presented here provide a robust methodology for the systematic evaluation of the osteogenic properties of chelidonic acid derivatives. By employing these standardized assays, researchers can obtain reliable and comparable data to advance the development of new therapeutic agents for bone regeneration.
References
- 1. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 2. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Chelidonate: Semi-Synthesis, Crystallography, and Osteoinductive Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase (ALP) activity assay [bio-protocol.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. drmillett.com [drmillett.com]
- 8. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]
- 11. Effects and mechanisms of engineered exosomes pretreated with Scutellaria baicalensis Georgi on osteoporosis | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A hypothesis of mesenchymal stem cell osteogenic differentiation mediated by chelidonic acid through the calcium import: original research and computer simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-oxo-2H-pyran-4,6-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer potential of 2-oxo-2H-pyran-4,6-dicarboxylic acid. The protocols outlined below detail standard assays to assess its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression in cancer cell lines.
Introduction
This compound is a pyran derivative. Pyran-based compounds have demonstrated a wide range of pharmacological activities, including anticancer properties.[1][2] Various derivatives of pyran have been shown to inhibit cancer cell growth, induce apoptosis, and disrupt cellular processes crucial for tumor progression.[3] The protocols described herein provide a foundational framework for the initial preclinical assessment of this compound's anticancer efficacy.
Recommended Cell Lines
A diverse panel of human cancer cell lines is recommended to evaluate the breadth and specificity of the compound's activity. The National Cancer Institute's NCI-60 panel provides a standardized set of 60 human cancer cell lines from nine different types of cancer.[4][5] For initial screening, a smaller, representative panel can be utilized.[6]
Table 1: Suggested Human Cancer Cell Lines for Initial Screening
| Cancer Type | Cell Line | Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive |
| Breast Cancer | MDA-MB-231 | Triple-negative |
| Lung Cancer | A549 | Adenocarcinoma, alveolar basal epithelial |
| Colon Cancer | HCT116 | Colorectal carcinoma |
| Prostate Cancer | LNCaP | Androgen-sensitive |
| Hepatocellular Carcinoma | HepG2 | Liver carcinoma |
Section 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]
Experimental Workflow: MTT Assay
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation
Table 2: Example of Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | [Data] |
| 48 | [Data] | |
| 72 | [Data] | |
| A549 | 24 | [Data] |
| 48 | [Data] | |
| 72 | [Data] | |
| HCT116 | 24 | [Data] |
| 48 | [Data] | |
| 72 | [Data] |
Section 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[12][13] Propidium iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have compromised membrane integrity.[12][14]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[15] Add Annexin V-FITC and propidium iodide (PI) staining solutions according to the manufacturer's instructions.[16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][15]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[15] Unstained and single-stained controls are necessary for setting up compensation and quadrants.[13]
Data Presentation
Table 3: Example of Apoptosis Induction by this compound
| Cell Line | Treatment (Concentration) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HCT116 | Vehicle Control | [Data] | [Data] | [Data] |
| IC50 | [Data] | [Data] | [Data] | |
| 2 x IC50 | [Data] | [Data] | [Data] |
Section 3: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[17]
Experimental Workflow: Cell Cycle Analysis
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping.[18] Incubate for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[18][19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Data Presentation
Table 4: Example of Cell Cycle Distribution in HCT116 Cells Treated with this compound
| Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Data] | [Data] | [Data] |
| IC50 | [Data] | [Data] | [Data] |
| 2 x IC50 | [Data] | [Data] | [Data] |
Section 4: Potential Signaling Pathway Involvement
Small molecule compounds can exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. A plausible mechanism for a novel anticancer agent could involve the inhibition of pro-survival pathways or the activation of pro-apoptotic pathways. The diagram below illustrates a generalized signaling pathway that is often dysregulated in cancer and represents a potential target for therapeutic intervention.
Hypothetical Signaling Pathway Targeted by this compound
References
- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents | Bentham Science [benthamscience.com]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 4. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. real-research.com [real-research.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 19. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-oxo-2H-pyran-4,6-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (PDC)?
A1: The main synthetic routes to PDC can be broadly categorized into chemical and biological methods.
-
Chemical Synthesis: A common laboratory method involves the acidic hydrolysis of pyran ester precursors, such as dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate (chelidonic acid dimethyl ester).[1] Another approach is the oxidative cleavage of renewable materials like gallic acid and tannic acid.
-
Biological Synthesis: This method often utilizes microorganisms to convert substrates into PDC. A well-established pathway involves the enzymatic conversion of protocatechuate by engineered bacteria, such as Pseudomonas putida, expressing genes from Sphingomonas paucimobilis SYK-6.[2][3][4]
Q2: I am experiencing low yields in my chemical synthesis. What are the potential causes?
A2: Low yields in the chemical synthesis of PDC, particularly via hydrolysis of precursors like dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, can stem from several factors:
-
Incomplete Hydrolysis: The hydrolysis of the ester groups may not have gone to completion. This can be due to insufficient reaction time, inadequate acid concentration, or low reaction temperature.
-
Side Reactions: Undesirable side reactions can consume starting material or the product. The specific side reactions will depend on the chosen synthetic route.
-
Product Degradation: The pyranone ring in PDC can be susceptible to cleavage under certain conditions.[1]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps. It is crucial to optimize isolation procedures, such as crystallization and filtration.
Q3: Can PDC be produced from renewable resources?
A3: Yes, PDC can be synthesized from renewable feedstocks. One promising method is the oxidative cleavage of abundant and renewable gallic acid and tannic acid.[5] Additionally, biological production methods often utilize lignin-derived aromatic compounds, which are byproducts of the paper and pulp industry, as starting materials.[3]
Troubleshooting Guides
Chemical Synthesis: Acidic Hydrolysis of Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate
Issue: Low Yield of PDC
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC. A typical duration is stirring at room temperature for an extended period, for example, 48 hours.[1]- Optimize Acid Concentration: A strong acid, such as 6M hydrochloric acid (HCl), is commonly used.[1] Ensure the acid concentration is appropriate for the scale of your reaction.- Adjust Temperature: While often performed at room temperature, gentle heating may be necessary to drive the reaction to completion. Monitor for any signs of product degradation at elevated temperatures. |
| Product Loss During Workup | - Careful Neutralization: After hydrolysis, the acidic solution is neutralized with a base like sodium hydroxide (NaOH) to induce crystallization.[1] Add the base slowly and monitor the pH to avoid overshooting, which could lead to the formation of soluble salts of PDC.- Optimize Crystallization: Allow sufficient time for the product to crystallize out of solution. Cooling the solution may improve the yield. |
| Impure Product | - Recrystallization: If the isolated PDC is impure, consider recrystallization from a suitable solvent to remove unreacted starting material and byproducts. |
Biological Synthesis: Microbial Conversion of Protocatechuate
Issue: Low Titer of PDC
| Potential Cause | Suggested Solution |
| Sub-optimal Culture Conditions | - Media Composition: Ensure the culture medium is optimized for the specific microbial strain. For example, Luria-Bertani (LB) medium supplemented with glucose has been used for P. putida expressing the necessary enzymes.[2]- pH and Temperature Control: Maintain the optimal pH and temperature for microbial growth and enzyme activity. The optimal pH for the synthesis of PDC from its hydrolyzed form is between 6.0 and 7.5.[6] |
| Enzyme Activity Issues | - Codon Optimization: If using a heterologous expression system, ensure the codons of the expressed genes (e.g., ligAB and ligC) are optimized for the host organism.- Cofactor Availability: The conversion of 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) to PDC by CHMS dehydrogenase is dependent on NAD+ and/or NADP+.[4] Ensure the cellular environment provides sufficient cofactors. |
| Substrate or Product Toxicity | - Fed-batch Fermentation: High concentrations of the substrate (protocatechuate) or the product (PDC) may be toxic to the microorganisms. A fed-batch strategy, where the substrate is added incrementally, can help maintain concentrations within a tolerable range.- In-situ Product Removal: Consider implementing strategies to remove PDC from the fermentation broth as it is produced to alleviate product inhibition. |
Experimental Protocols
Key Experiment: Biological Production of PDC from Protocatechuate
This protocol is a generalized procedure based on the use of engineered Pseudomonas putida.
-
Strain Preparation: Culture the engineered P. putida strain harboring the plasmid with the ligAB and ligC genes in a suitable medium (e.g., Luria-Bertani) with the appropriate antibiotic selection.
-
Inoculation: Inoculate a larger volume of production medium (e.g., LB supplemented with 100 mM glucose) with the overnight culture.[2]
-
Induction (if applicable): If the expression of the lig genes is under an inducible promoter, add the appropriate inducer at the optimal cell density.
-
Bioconversion: Once the culture reaches the desired growth phase, add the protocatechuate substrate. The concentration should be optimized to balance productivity and potential substrate toxicity.
-
Monitoring: Monitor the production of PDC over time using methods such as HPLC.
-
Harvesting and Isolation:
Visualizations
Caption: Chemical synthesis workflow for PDC.
Caption: Troubleshooting low yield in PDC synthesis.
References
- 1. This compound | 72698-24-9 | Benchchem [benchchem.com]
- 2. Efficient production of 2-pyrone 4,6-dicarboxylic acid as a novel polymer-based material from protocatechuate by microbial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineered microbial production of 2-pyrone-4, 6-dicarboxylic acid from lignin residues for use as an industrial platform chemical :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Genetic and Biochemical Characterization of a 2-Pyrone-4,6-Dicarboxylic Acid Hydrolase Involved in the Protocatechuate 4,5-Cleavage Pathway of Sphingomonas paucimobilis SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Chelidonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chelidonic acid. The information provided addresses common issues encountered during experimentation to help improve yield, purity, and overall success of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for chelidonic acid?
A1: The most widely used method for synthesizing chelidonic acid is the condensation reaction between diethyl oxalate and acetone in the presence of a base, such as sodium ethoxide. This reaction is a variation of the Claisen condensation.[1][2]
Q2: What is a typical yield for the synthesis of chelidonic acid?
A2: The reported yields for the synthesis of chelidonic acid can vary significantly depending on the specific procedure and reaction conditions. Classical methods typically report yields in the range of 76-79%. However, optimized processes that carefully control reaction parameters can achieve yields of up to 95%.[1][3]
Q3: What are the main side reactions that can occur during the synthesis of chelidonic acid?
A3: The primary side reactions include the formation of ethyl 2,4-dioxovalerate, Aldol condensation of acetone, and self-Claisen condensation of diethyl oxalate. At elevated temperatures, thermal decomposition of the product can also occur, leading to a darkened product.[4]
Q4: How can I minimize the formation of side products?
A4: To minimize side reactions, it is crucial to control the rate of addition of acetone to the reaction mixture.[3] Maintaining a low concentration of unreacted acetone helps to prevent the formation of ethyl dioxovalerate and other byproducts. Additionally, keeping the temperature low during the neutralization step is important to prevent product degradation.
Q5: How can I purify crude chelidonic acid?
A5: Recrystallization is a common and effective method for purifying crude chelidonic acid. Water is often used as the solvent for recrystallization. The process involves dissolving the crude product in hot water, followed by slow cooling to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Chelidonic Acid | Formation of ethyl dioxovalerate as the major byproduct due to rapid addition of reagents. | Add acetone to the mixture of sodium ethoxide and diethyl oxalate at a controlled, slow rate to ensure that the concentration of unreacted acetone remains low.[3] |
| Self-condensation of acetone (Aldol condensation) or diethyl oxalate (Claisen condensation). | Maintain a low reaction temperature and control the stoichiometry of the reactants. | |
| Dark-colored or Brown Product | Decomposition of the product due to high temperatures during the neutralization step. | Keep the temperature as low as possible during the neutralization of the reaction mixture with acid. Use an ice bath to cool the reaction vessel. |
| Presence of impurities from side reactions. | Purify the crude product by recrystallization from hot water. | |
| Product is Difficult to Filter | The product has precipitated as a very fine powder. | Allow the product to crystallize slowly from the reaction mixture without agitation. If filtering the final product, ensure the use of a suitable filter paper and consider using a filter aid if necessary. |
| Inconsistent Results/Yields | Variability in the quality of reagents (e.g., wet solvents). | Ensure that all reagents, particularly acetone and ethanol, are anhydrous. Diethyl oxalate should also be of high purity. |
| Lack of precise control over reaction parameters. | Carefully monitor and control the reaction temperature, addition rates of reagents, and stirring speed. |
Experimental Protocols
Synthesis of Chelidonic Acid (Optimized Procedure)
This protocol is based on an improved method designed to maximize yield and minimize side reactions.[3]
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add diethyl oxalate.
-
Controlled Addition of Acetone: While stirring the mixture, slowly add dry acetone at a rate that maintains a low concentration of unreacted acetone in the reaction mixture. It is recommended to keep the concentration of acetone below 30% relative to the diethyl oxalate and sodium ethoxide.
-
Heating: Towards the end of the acetone addition, gently heat the mixture.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., hydrochloric acid) while maintaining a low temperature.
-
Cyclization: Reflux the neutralized mixture to promote the cyclization to chelidonic acid.
-
Isolation: Cool the reaction mixture to allow the chelidonic acid to precipitate. Collect the product by filtration, wash with cold water, and dry.
Purification by Recrystallization
-
Dissolution: Transfer the crude chelidonic acid to a beaker and add a minimum amount of hot deionized water to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, the solution can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified chelidonic acid in an oven at a moderate temperature (e.g., 100 °C) or in a vacuum desiccator.
Signaling Pathways and Experimental Workflows
Caption: Main synthetic pathway for chelidonic acid.
Caption: Formation of major side products.
Caption: Troubleshooting workflow for chelidonic acid synthesis.
References
Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxo-2H-pyran-4,6-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from both the starting materials and side reactions during synthesis. When synthesizing from the hydrolysis of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, potential impurities include unhydrolyzed ester and decarboxylated byproducts. If the synthesis involves oxidation of a precursor, over-oxidation or incomplete oxidation products can also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the preferred method for removing small amounts of impurities and obtaining a highly crystalline product. Column chromatography is useful for separating the desired product from significant amounts of impurities with different polarities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying the purity and detecting trace impurities.[1][2][3] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any impurities.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the recrystallization solvent, even with heating.
-
Possible Cause: The chosen solvent is not suitable for this compound. This compound is a polar dicarboxylic acid.
-
Solution: Select a more polar solvent. Water is often a good choice for recrystallizing dicarboxylic acids.[4] If the compound is insoluble in a single solvent, a mixed solvent system can be used. For example, you could dissolve the compound in a good solvent (e.g., a small amount of a polar organic solvent like ethanol or acetone) at an elevated temperature and then add a poor solvent (e.g., a non-polar solvent like hexane) dropwise until the solution becomes turbid.
Problem 2: Oiling out - the compound separates as a liquid instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated, and the cooling rate is too fast.
-
Solution 1: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool down much more slowly. Insulating the flask can help with this.
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution 2: Choose a solvent with a lower boiling point.
Problem 3: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated enough (too much solvent was added).
-
Solution 1: Boil off some of the solvent to concentrate the solution. Be careful not to evaporate too much.
-
Possible Cause 2: The solution is clean and lacks nucleation sites for crystal growth.
-
Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of the pure compound.
-
Possible Cause 3: The cooling temperature is not low enough.
-
Solution 3: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the compound.
Column Chromatography
Problem 1: The compound does not move from the origin on the TLC plate or the top of the column.
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar dicarboxylic acid from the polar stationary phase (e.g., silica gel).
-
Solution: Increase the polarity of the mobile phase. For silica gel chromatography, you can add a more polar solvent like methanol or a small amount of acetic acid to your eluent system (e.g., a gradient of methanol in dichloromethane).
Problem 2: The compound streaks on the TLC plate or elutes as a broad band from the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, or it may be due to the acidic nature of the compound.
-
Solution: Add a small amount of a modifier to the mobile phase. For acidic compounds, adding a small percentage of acetic acid or formic acid to the eluent can improve the peak shape by keeping the compound protonated and reducing its interaction with the silica gel.
Problem 3: Poor separation of the desired compound from impurities.
-
Possible Cause: The polarity difference between the compound and the impurities is not large enough for the chosen mobile phase.
-
Solution: Optimize the mobile phase by trying different solvent systems with varying polarities. A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can often improve the separation of closely related compounds.
Data Presentation
| Purification Technique | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Recrystallization | 70-90% | >99% | High purity achievable, cost-effective, scalable. | Can be time-consuming, potential for product loss in the mother liquor. |
| Column Chromatography | 50-80% | 95-99% | Can separate complex mixtures, applicable to a wide range of compounds. | More expensive (solvents and stationary phase), can be labor-intensive, may require solvent removal post-purification. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In a flask, add the crude this compound. For every 1 gram of crude material, start by adding 10-15 mL of deionized water.
-
Heating: Heat the suspension with stirring on a hot plate until the solid dissolves completely. If the solid does not dissolve upon reaching the boiling point, add small portions of hot water until a clear solution is obtained.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and insulate it.
-
Crystallization: As the solution cools, crystals of the purified compound should form.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a polar solvent (e.g., methanol or a mixture of dichloromethane and methanol). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Loading the Column: Carefully add the dried sample-silica gel mixture to the top of the packed column. Add a thin layer of sand on top to protect the sample layer.
-
Elution: Start the elution with a mobile phase of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to improve the elution of the acidic compound.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Analysis of Fractions: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 10-20% methanol in dichloromethane with 1% acetic acid). Visualize the spots under UV light or by using a suitable stain.
-
Combining and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical relationship between common purification problems and their potential solutions.
References
Technical Support Center: Chelidonic Acid Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chelidonic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of chelidonic acid in aqueous solutions?
A1: The stability of chelidonic acid in aqueous solutions is primarily influenced by pH, temperature, and light exposure. As a dicarboxylic acid with a γ-pyrone ring, it is susceptible to hydrolysis, decarboxylation, and photolytic degradation under certain conditions.
Q2: What is the recommended pH range for preparing and storing aqueous solutions of chelidonic acid?
A2: While specific degradation kinetics at various pH values are not extensively published, it is generally recommended to prepare and store chelidonic acid solutions in acidic to neutral pH buffers (pH 4-7) to minimize potential degradation. Alkaline conditions may promote ring-opening and other degradation pathways. Short-term experiments at other pH values should be conducted with freshly prepared solutions, and stability should be verified.
Q3: How should I store aqueous solutions of chelidonic acid to ensure stability?
A3: For optimal stability, aqueous solutions of chelidonic acid should be stored at 2-8°C and protected from light. For long-term storage, freezing aliquots at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.
Q4: I observed a change in the color of my chelidonic acid solution. What could be the cause?
A4: A change in color, such as yellowing or browning, can indicate degradation of chelidonic acid. This may be caused by exposure to light, elevated temperatures, or extreme pH conditions. It is recommended to discard any discolored solutions and prepare a fresh batch.
Q5: Can I autoclave aqueous solutions of chelidonic acid for sterilization?
A5: Autoclaving is not recommended for sterilizing chelidonic acid solutions due to the high temperatures involved, which can lead to thermal degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause 1: Degradation of chelidonic acid in the stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of chelidonic acid. Verify the concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, before use in assays.
-
-
Possible Cause 2: Instability in the assay medium.
-
Troubleshooting Step: Assess the stability of chelidonic acid in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the medium with chelidonic acid for the duration of the experiment and then analyzing the concentration of the parent compound by HPLC.
-
-
Logical Troubleshooting Flow:
Troubleshooting inconsistent experimental results.
Issue 2: Appearance of unknown peaks in HPLC analysis of a chelidonic acid solution.
-
Possible Cause: Degradation of chelidonic acid.
-
Troubleshooting Step: The appearance of new peaks in the chromatogram is a strong indication of degradation. To identify the cause, perform a forced degradation study. Expose freshly prepared solutions to acidic, basic, oxidative, thermal, and photolytic stress conditions. This will help in identifying the degradation products and understanding the degradation pathway.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Chelidonic Acid
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of chelidonic acid under various stress conditions.
1. Materials:
-
Chelidonic acid
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Phosphate buffers (pH 4, 7, and 9)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Water bath or oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of chelidonic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and methanol).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage degradation of chelidonic acid.
-
Determine the retention times and peak areas of any degradation products.
-
Experimental Workflow Diagram:
Workflow for a forced degradation study.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on a 100 µg/mL solution of chelidonic acid in an aqueous buffer (pH 5.5) after 24 hours of exposure to different stress conditions.
| Stress Condition | Temperature | Duration (hours) | % Chelidonic Acid Remaining | Number of Major Degradation Products |
| Control | Room Temp | 24 | 99.5 | 0 |
| Acidic (0.1 M HCl) | 60°C | 24 | 85.2 | 1 |
| Basic (0.1 M NaOH) | 60°C | 24 | 65.7 | 2 |
| Oxidative (3% H₂O₂) | Room Temp | 24 | 92.1 | 1 |
| Thermal | 60°C | 24 | 95.8 | 0 |
| Photolytic | Photostability Chamber | 24 | 78.4 | 2 |
Signaling Pathway
Chelidonic acid has been reported to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway. Below is a simplified diagram illustrating the canonical NF-κB pathway and a potential point of intervention for chelidonic acid.
Technical Support Center: Overcoming Poor Solubility of 2-oxo-2H-pyran-4,6-dicarboxylic acid
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 2-oxo-2H-pyran-4,6-dicarboxylic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound in many organic solvents?
The poor solubility of this compound (CAS No. 72698-24-9) in certain organic solvents can be attributed to its molecular structure.[1][2][3] The presence of two carboxylic acid groups makes the molecule highly polar and capable of forming strong intermolecular hydrogen bonds. This can lead to a stable crystal lattice structure that requires a significant amount of energy to break down and solvate.
Q2: Which initial solvents should I consider for dissolving this compound?
Given its polar nature, polar protic and aprotic solvents are the most promising candidates. Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol may offer better solubility than non-polar solvents like hexane or toluene. The use of acetic acid as a solvent can also be effective for carboxylic acids.[4]
Q3: Can the addition of water to an organic solvent improve the solubility of this dicarboxylic acid?
Yes, for some carboxylic acids, the presence of a small amount of water in an organic solvent can significantly enhance solubility.[5][6] This phenomenon is particularly observed in Lewis-base solvents and those with a carbonyl functional group.[5][6] However, the optimal amount of water needs to be determined experimentally, as excessive water can lead to precipitation.
Q4: When should I consider more advanced solubility enhancement techniques?
If you are unable to achieve the desired concentration with simple solvent systems, or if the compound precipitates upon storage or dilution, it is appropriate to explore more advanced methods such as using co-solvents, pH adjustment, creating solid dispersions, or synthesizing a more soluble prodrug.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution over time. | The initial solution was supersaturated, or the compound is unstable in the chosen solvent. | Try gentle heating to redissolve, then slow cooling. If precipitation persists, consider a different solvent system or a stabilization technique like solid dispersion. |
| The chosen solvent is not compatible with downstream applications (e.g., a specific reaction or assay). | The solvent interferes with reagents, quenches a reaction, or is toxic to cells. | Screen a panel of alternative solvents and co-solvent systems. If a suitable solvent cannot be found, a prodrug approach to temporarily modify the compound's properties may be necessary. |
| Solubility is still too low even with a good single solvent. | The solvation energy provided by the single solvent is insufficient to overcome the crystal lattice energy of the solid. | Explore the use of co-solvents to modify the polarity of the solvent system. A mixture of a primary solvent with a smaller amount of a miscible co-solvent can sometimes have a synergistic effect on solubility. |
| Compound appears to degrade upon dissolution. | The compound may be unstable at the pH of the solvent or may react with the solvent itself, especially at elevated temperatures. | Use analytical techniques like HPLC or NMR to assess the purity of the dissolved compound. If degradation is confirmed, explore milder solvents, avoid high temperatures, and consider pH control. |
Quantitative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |
| Phthalic Acid (1,2-Benzenedicarboxylic acid) | Methanol | 25 | ~10.6 |
| Water | 25 | 0.7 | |
| Isophthalic Acid (1,3-Benzenedicarboxylic acid) | Methanol | 25 | ~1.0 |
| Water | 25 | 0.01 | |
| Terephthalic Acid (1,4-Benzenedicarboxylic acid) | DMSO | 25 | ~20.0 |
| DMF | 25 | ~15.0 | |
| Water | 25 | 0.0019 |
Note: This data is for analogous compounds and should be used as a general guide. Experimental determination of solubility for this compound is strongly recommended.
Experimental Protocols
Protocol 1: Co-solvent System Screening
This protocol outlines a method to systematically screen for an effective co-solvent system to enhance solubility.
-
Primary Solvent Selection: Choose a primary solvent in which this compound has some, albeit limited, solubility (e.g., methanol, acetone).
-
Co-solvent Selection: Select a panel of miscible co-solvents with varying polarities (e.g., water, DMSO, ethanol, dichloromethane).
-
Preparation of Stock Solutions: Prepare saturated solutions of the compound in the primary solvent.
-
Titration with Co-solvent: In a series of vials, place a known volume of the saturated primary solvent solution. Titrate each vial with a different co-solvent, adding small increments (e.g., 1-5% of the total volume) at each step.
-
Observation: After each addition, vortex the mixture and visually inspect for any increase in clarity (indicating enhanced solubility) or precipitation.
-
Quantification (Optional): If a promising co-solvent system is identified, the solubility can be quantified by preparing a saturated solution in the optimal co-solvent mixture, filtering, and analyzing the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: pH-Adjusted Solubility Enhancement
This protocol describes how to increase the solubility of the acidic compound by deprotonation.
-
Solvent Selection: Choose an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).[5]
-
Dissolution Attempt: Attempt to dissolve a known amount of this compound in the chosen organic solvent.
-
Aqueous Base Extraction: Add an aqueous solution of a mild base (e.g., 5% w/v sodium bicarbonate) to the organic mixture in a separatory funnel.[7]
-
Extraction: Shake the funnel vigorously, venting frequently to release any pressure from CO2 evolution. Allow the layers to separate. The deprotonated dicarboxylate salt will partition into the aqueous layer.[5][7]
-
Isolation: The aqueous layer containing the soluble salt can be separated. To recover the original compound, the aqueous layer can be acidified (e.g., with 1M HCl) until the compound precipitates, after which it can be collected by filtration.[5][8]
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to disperse the compound at a molecular level within a hydrophilic carrier matrix, which can improve its dissolution rate.[2][9]
-
Carrier Selection: Choose a water-soluble, inert carrier polymer such as polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP) K30.
-
Solvent Selection: Find a common volatile organic solvent that dissolves both this compound and the chosen carrier (e.g., methanol, ethanol).
-
Solution Preparation: Dissolve the compound and the carrier in the common solvent in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a temperature that does not cause degradation of the compound.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask, and gently grind it into a fine powder using a mortar and pestle.
-
Solubility Testing: Test the solubility of the resulting powder in the target organic solvent and compare it to the unprocessed compound.
Protocol 4: General Procedure for Ester Prodrug Synthesis
This protocol provides a general method for converting the carboxylic acid groups to esters, which are typically more soluble in organic solvents.[10][11]
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol for the diethyl ester).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops).[12]
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the ester product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified further by column chromatography or recrystallization.
Logical Workflow and Diagrams
The following diagram illustrates a logical workflow for troubleshooting the poor solubility of this compound.
Caption: Troubleshooting workflow for solubility enhancement.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 72698-24-9 | Benchchem [benchchem.com]
- 3. 2-Pyrone-4,6-dicarboxylate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Acetic acid - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 2-Oxo-2H-pyran-6-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-oxo-2H-pyran-4,6-dicarboxylate | C7H2O6-2 | CID 22483467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Chelidonic Acid Metal Complexation
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working on the metal complexation of chelidonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of chelidonic acid metal complexation?
A1: The key factors that significantly impact the formation, structure, and stability of chelidonic acid metal complexes include pH, the molar ratio of metal to ligand, choice of solvent, reaction temperature, and reaction time. The nature of the metal ion itself also plays a crucial role in the resulting coordination geometry.[1][2]
Q2: What is the typical coordination behavior of chelidonic acid with metal ions?
A2: Chelidonic acid, typically in its deprotonated form (chelidonate), is a versatile ligand that can coordinate to metal ions in several ways. The two carboxylate groups and the pyran ring's oxygen atoms can all participate in coordination.[3] It often acts as a bridging ligand, connecting multiple metal centers to form coordination polymers.[3][4]
Q3: Which solvents are commonly used for synthesizing chelidonic acid metal complexes?
A3: The choice of solvent is critical and often depends on the solubility of the metal salt and chelidonic acid. Common solvents include water, methanol, ethanol, and dimethylformamide (DMF).[3][5] Mixed solvent systems, such as methanol/water, are also frequently employed to achieve the desired solubility and facilitate crystallization.[3]
Q4: What analytical techniques are essential for characterizing chelidonic acid metal complexes?
A4: A combination of spectroscopic and analytical methods is necessary for proper characterization. These include:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal ion.[6][7]
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination environment of the metal ion.[6][8]
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry.[3]
-
Elemental Analysis (CHN): To confirm the empirical formula of the complex.[6]
-
Thermal Analysis (TGA/DSC): To investigate the thermal stability of the complex and the presence of solvent molecules.[9][10][11]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of chelidonic acid metal complexes.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incorrect pH | The pH of the reaction mixture is critical for the deprotonation of chelidonic acid, which is necessary for complexation. Adjust the pH using a suitable base (e.g., KOH, NaOH) to the optimal range for your specific metal ion. For many transition metals, a slightly acidic to neutral pH is a good starting point.[1][12][13] |
| Inappropriate Molar Ratio | The stoichiometry of the metal salt and chelidonic acid can significantly affect the outcome. Experiment with different molar ratios (e.g., 1:1, 1:2, 2:1 metal:ligand) to find the optimal condition for your desired complex. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction will be incomplete. Try using a different solvent or a mixed-solvent system. Gentle heating can also improve solubility, but be mindful of the thermal stability of your reactants and products. |
| Precipitation of Metal Hydroxide | At higher pH values, some metal ions may precipitate as metal hydroxides. Carefully control the pH and consider using a buffer solution to maintain the desired pH range. |
Problem 2: Formation of an Amorphous Precipitate Instead of Crystals
| Possible Cause | Suggested Solution |
| Reaction is Too Fast | Rapid precipitation often leads to amorphous solids. To promote crystal growth, slow down the reaction rate. This can be achieved by using techniques like slow diffusion of reactant solutions or by slowly cooling a heated reaction mixture.[3] |
| Solvent System Not Ideal for Crystallization | The choice of solvent can influence crystal quality. Try adding a co-solvent in which the complex has lower solubility to induce slow crystallization. Layering a solution of the complex with an anti-solvent is a common technique. |
| Presence of Impurities | Impurities can inhibit crystal growth. Ensure that your starting materials (chelidonic acid and metal salt) are of high purity. Recrystallize the starting materials if necessary. |
Problem 3: Difficulty in Characterizing the Product
| Possible Cause | Suggested Solution |
| Broad IR Peaks | Broad peaks in the IR spectrum, especially in the O-H region, may indicate the presence of water or solvent molecules in your product. This can be confirmed with thermal analysis (TGA). |
| Complex is a Mixture of Products | If spectroscopic data (e.g., NMR, UV-Vis) suggests the presence of multiple species, attempt to purify the product further using techniques like recrystallization from different solvent systems or column chromatography if applicable. |
| Inconclusive Elemental Analysis | If the elemental analysis does not match the expected formula, it could be due to the presence of coordinated or lattice solvent molecules. Use thermal analysis (TGA) to quantify the amount of solvent and adjust the molecular formula accordingly. |
Experimental Protocols
General Protocol for the Synthesis of a Chelidonic Acid-Metal Complex
This is a generalized procedure; specific parameters should be optimized for each metal system.
-
Preparation of Reactant Solutions:
-
Dissolve chelidonic acid in a suitable solvent (e.g., water, methanol, or a mixture). If necessary, add a base (e.g., KOH) in a 1:2 molar ratio to chelidonic acid to facilitate deprotonation.
-
In a separate container, dissolve the metal salt (e.g., metal nitrate or chloride) in the same or a miscible solvent.
-
-
Reaction:
-
Slowly add the metal salt solution to the chelidonic acid solution with constant stirring.
-
The reaction can be carried out at room temperature or with heating under reflux, depending on the desired product.[3] Monitor the reaction for the formation of a precipitate.
-
-
Isolation and Purification:
-
If a precipitate forms, collect it by filtration.
-
Wash the solid with the reaction solvent to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
-
Drying:
-
Dry the final product in a desiccator or under vacuum at an appropriate temperature.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Complex Formation
| Parameter | General Guideline | Potential Issues |
| pH | Slightly acidic to neutral pH often favors complexation.[1] | High pH can lead to metal hydroxide precipitation. Low pH can protonate the ligand, preventing coordination.[14] |
| Temperature | Room temperature for slow crystallization; reflux for faster reaction kinetics.[3] | High temperatures may decompose the complex or lead to unwanted side products. |
| Molar Ratio (Metal:Ligand) | Varies depending on the desired coordination number and structure. Common ratios are 1:1 and 1:2. | An excess of one reactant may lead to the crystallization of the starting material. |
| Solvent | Water, methanol, ethanol, DMF, and mixtures thereof.[3] | Poor solubility can lead to low yields. The solvent can sometimes coordinate with the metal ion. |
Visualizations
Caption: General experimental workflow for the synthesis of chelidonic acid metal complexes.
Caption: A decision tree for troubleshooting low yields in chelidonic acid metal complexation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of a novel schiff base metal complexes and their application in determination of iron in different types of natural water [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 8. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Synthesis, Characterization and Studying Thermal Analysis for Complexe" by Rasha Khider Hussain Al-Daffay, Abbas Ali Salih Al-Hamdani et al. [bsj.uobaghdad.edu.iq]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 12. Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. A study by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chm.uri.edu [chm.uri.edu]
- 14. m.youtube.com [m.youtube.com]
Preventing degradation of 2-oxo-2H-pyran-4,6-dicarboxylic acid during storage
This technical support center provides guidance on the proper storage and handling of 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC) to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[2] For routine use, storage in a cool, dry, and dark place is recommended. It is a thermally stable compound and can even be sublimed at atmospheric pressure, indicating that thermal degradation at ambient temperatures is not a primary concern.[3]
Q3: How should I store solutions of this compound?
A3: For long-term storage of solutions, it is advisable to use buffered solutions with a pH between 6 and 8.[1] The compound is known to degrade in strongly acidic or alkaline conditions.[1] Solutions should be stored in a cool, dark place, and for extended periods, storage at 2-8°C or frozen is recommended.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, many pyrone compounds exhibit photosensitivity. Therefore, it is best practice to protect the solid material and its solutions from light by using amber vials or by storing them in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results in assays. | Degradation of the compound due to improper storage. | - Verify the storage conditions of both the solid compound and any prepared solutions (temperature, light exposure, pH of solutions).- Prepare fresh solutions from a new stock of the solid compound.- Perform a stability check on your current stock using an appropriate analytical method (e.g., HPLC). |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | - The primary suspected degradation pathway is hydrolysis of the pyrone ring. The appearance of more polar compounds is likely.- If the sample has been exposed to light, photodegradation products may have formed.- Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products. |
| Change in the physical appearance of the solid (e.g., color change, clumping). | Uptake of moisture or degradation. | - The compound is hygroscopic. Ensure the container is tightly sealed and stored in a desiccator if necessary.- Discard the material if significant changes in appearance are observed, as this may indicate degradation. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from any potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.
2. Mobile Phase Selection:
-
Due to the presence of two carboxylic acid groups, a buffered mobile phase is recommended to ensure consistent peak shape and retention time.
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid) and an organic solvent like acetonitrile or methanol.
3. Detection:
-
Monitor the elution profile at the wavelength of maximum absorbance (λmax) of this compound. This should be determined using a UV-Vis spectrophotometer.
4. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study. This involves subjecting the compound to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 2-4 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B option 1 or 2).
5. Method Validation:
-
Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak with a resolution of >1.5.
Visualizations
Logical Relationship for Storage Recommendations
Caption: Key storage recommendations for solid and solution forms.
Experimental Workflow for Stability Assessment
Caption: Workflow for developing a stability-indicating analytical method.
Potential Degradation Signaling Pathway
Caption: Primary degradation pathways under stress conditions.
References
- 1. This compound | 72698-24-9 | Benchchem [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. Molecular properties of 2-pyrone-4,6-dicarboxylic acid (PDC) as a stable metabolic intermediate of lignin isolated by fractional precipitation with Na+ ion | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Chelidonic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the experimental validation of synthetic chelidonic acid derivatives.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. Why is my chelidonic acid derivative showing low or no bioactivity?
Low bioactivity can stem from several factors:
-
Poor Solubility: The compound may not be sufficiently dissolved in the assay medium, leading to a lower effective concentration.
-
Low Cell Permeability: The derivative may not efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound could be rapidly metabolized by cells into an inactive form.
-
Incorrect Target Hypothesis: The derivative may not be a potent inhibitor of the intended biological target.
-
Off-Target Effects: The compound might be interacting with other cellular components, leading to complex or masked results.[1][2]
2. How can I improve the solubility of my compound?
Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a small percentage of a biocompatible co-solvent like DMSO can help. However, it's crucial to have a vehicle control to account for any solvent-induced effects.
-
Formulation with Excipients: Complexation with cyclodextrins or formulation as a solid dispersion can improve aqueous solubility.[3][4][5][6][7]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to better dissolution.[5]
Assay-Related Issues
1. My cell viability assay (e.g., MTT, XTT) results are inconsistent. What could be the cause?
Inconsistent results in cell viability assays can arise from:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during plating to have the same number of cells in each well.[8]
-
Reagent-Compound Interaction: The compound might directly react with the assay reagent (e.g., reducing MTT), leading to false-positive or false-negative results.
-
Incubation Time: The chosen incubation time might be too short to observe a significant effect or too long, leading to secondary effects.
-
Contamination: Microbial contamination can affect cell health and interfere with the assay readout.
2. How do I confirm if my compound is reaching its intracellular target?
Confirming target engagement within the cell is crucial. Here are a few approaches:
-
Western Blotting: If the target is a protein in a signaling pathway, you can use Western blotting to check for changes in the phosphorylation state of the target or its downstream effectors.[9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon compound binding.
-
Fluorescently Labeled Analogs: Synthesizing a fluorescent version of your compound can allow for direct visualization of its cellular uptake and localization using microscopy.
Troubleshooting Guides
Guide 1: Investigating Poor Compound Solubility
This guide provides a systematic approach to identifying and addressing solubility issues.
Data Presentation: Solubility Assessment
| Formulation | Solvent System | Visual Appearance (Precipitate?) | Concentration Achieved (µM) |
| Derivative A | PBS | Yes | < 1 |
| Derivative A | PBS + 0.5% DMSO | No | 50 |
| Derivative A | PBS + 1% Tween 80 | No | 100 |
Experimental Protocol: Solubility Assessment in Aqueous Buffer
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the chelidonic acid derivative in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution into the final aqueous assay buffer (e.g., PBS, cell culture medium).
-
Equilibration: Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours) with gentle agitation.
-
Visual Inspection: Carefully inspect each dilution for any signs of precipitation.
-
Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Troubleshooting Workflow: Solubility
Caption: Troubleshooting workflow for solubility issues.
Guide 2: Assessing Cell Permeability
If the compound is soluble but still shows low activity in cell-based assays, poor membrane permeability might be the issue.
Data Presentation: Caco-2 Permeability Assay Results
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Permeability Class |
| Metoprolol (High Perm.) | 25.1 | 26.3 | 1.05 | High |
| Atenolol (Low Perm.) | 0.5 | 0.8 | 1.6 | Low |
| Derivative A | 0.3 | 5.9 | 19.7 | Low (Efflux Substrate) |
Experimental Protocol: Caco-2 Cell Permeability Assay [10]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a polarized monolayer.[10]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use monolayers with TEER values above a certain threshold (e.g., 250 Ω·cm²).[10]
-
Transport Experiment (Apical to Basolateral): a. Add the test compound to the apical (upper) chamber. b. Incubate at 37°C with gentle shaking. c. At various time points, collect samples from the basolateral (lower) chamber.
-
Transport Experiment (Basolateral to Apical): a. Add the test compound to the basolateral chamber. b. Incubate and collect samples from the apical chamber.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.[10]
-
Calculate Apparent Permeability (Papp): Calculate the Papp value to determine the rate of transport across the cell monolayer.[10]
Signaling Pathway: P-glycoprotein (P-gp) Efflux Pump
Caption: P-gp mediated drug efflux from the cell.
Guide 3: Verifying Target Engagement via Western Blot
This guide outlines how to use Western blotting to determine if a chelidonic acid derivative is modulating its intended kinase target within a cell.
Experimental Protocol: Western Blotting for Kinase Inhibition [11][12]
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the chelidonic acid derivative for a specified time. Include a positive control (known inhibitor) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK). Also, probe a separate blot or strip the same blot and re-probe with an antibody for the total protein (e.g., anti-total-ERK) as a loading control. Incubate overnight at 4°C with gentle agitation.[11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[11]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at different compound concentrations.
Experimental Workflow: Western Blotting
Caption: Workflow for a Western blot experiment.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effervescence Assisted Fusion Technique to Enhance the Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: NMR Spectroscopy of 2-oxo-2H-pyran-4,6-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of NMR spectra for 2-oxo-2H-pyran-4,6-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common initial causes of poor resolution in the ¹H NMR spectrum of this compound?
A1: Poor resolution, characterized by broad or overlapping signals, can stem from several factors. Initial checks should include sample preparation and instrument parameters. Common issues include:
-
Sample Concentration: Too high a concentration can lead to increased viscosity and line broadening. For ¹H NMR of small molecules, a concentration of 1-10 mg in 0.6-1.0 mL of solvent is typically recommended.[1]
-
Insoluble Particles: The presence of suspended solids in the NMR tube will distort the magnetic field homogeneity, causing significant line broadening.[2] All samples should be filtered into the NMR tube.[1][2]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic materials can cause severe line broadening.
-
Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample. Symmetrically broadened lines can indicate a need to readjust the Z-shims.[3]
Q2: How does the choice of solvent affect the NMR spectrum of this compound?
A2: The solvent plays a critical role in the resolution and appearance of the NMR spectrum. For a dicarboxylic acid, the solvent's polarity and its ability to engage in hydrogen bonding are particularly important. The chemical shifts of protons can vary significantly with the solvent due to different intermolecular interactions.[4] Protic deuterated solvents like D₂O or CD₃OD can lead to the exchange of the acidic carboxylic acid and any hydroxyl protons, causing these signals to disappear from the ¹H NMR spectrum.[5] Aprotic polar solvents like DMSO-d₆ are often a good choice for carboxylic acids as they can help to sharpen the acidic proton signals.
Q3: Why are the carboxylic acid proton signals often broad, and how can I sharpen them?
A3: The protons of the two carboxylic acid groups in this compound are acidic and can undergo chemical exchange with each other, with trace amounts of water in the solvent, or with the solvent itself if it is protic. This exchange process is often on a timescale that is intermediate with respect to the NMR experiment, leading to significant line broadening. In some cases, the signal can be so broad that it is difficult to distinguish from the baseline.[6] Using a dry, aprotic polar solvent like DMSO-d₆ can help to slow down this exchange and result in sharper peaks for the acidic protons.
Q4: Can 2D NMR techniques help when I can't resolve overlapping signals in the 1D spectrum?
A4: Yes, 2D NMR is a powerful tool for resolving overlapping signals. For a molecule like this compound, where proton signals may be crowded, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY helps to identify which protons are coupled to each other, while HSQC correlates protons with their directly attached carbons.[3][7] For more complex structural elucidation, HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings between protons and carbons.[3][7] These 2D experiments spread the signals out into a second dimension, often resolving ambiguities present in the 1D spectrum.
Troubleshooting Guides
Issue 1: Broad and Unresolved Peaks in the ¹H NMR Spectrum
This is a common problem when analyzing polar, acidic compounds like this compound. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor NMR resolution.
Issue 2: Chemical Shift Fluctuation and Broad Lines Due to pH Effects
The two carboxylic acid groups in this compound mean that the appearance of its NMR spectrum can be highly dependent on the pH of the sample solution. The protonation state of the carboxylic acids affects the electron density across the molecule, leading to changes in chemical shifts.[2]
The following table provides an illustrative example of how the ¹³C chemical shifts of a simple dicarboxylic acid, diethylmalonic acid, change with pH. A similar trend would be expected for this compound.
| pH | Chemical Shift of Carboxyl Carbon (ppm) | Linewidth (Hz) |
| 6.0 | 175.2 | 15.0 |
| 7.0 | 177.5 | 8.5 |
| 8.0 | 179.8 | 5.0 |
| Data is illustrative and based on trends observed for dicarboxylic acids.[1] |
This protocol outlines the steps to adjust the pH of your NMR sample to improve spectral resolution.
Caption: Experimental workflow for pH optimization.
Issue 3: Overlapping Multiplets Obscuring Structural Information
Even with optimal sample preparation, inherent spectral overlap can occur. In such cases, more advanced NMR experiments are necessary.
Higher magnetic field strengths increase the chemical shift dispersion, which can help to resolve overlapping signals.
| Magnetic Field (MHz) | Illustrative Linewidth (Hz) | Illustrative Separation of two peaks at 3.10 and 3.12 ppm (Hz) |
| 300 | 1.0 | 6 |
| 500 | 0.7 | 10 |
| 800 | 0.5 | 16 |
| Data is illustrative to show the general trend.[8] |
2D J-Resolved spectroscopy is a powerful technique that separates chemical shifts and coupling constants onto two different axes. This can simplify a complex region of overlapping multiplets into a series of singlets in the projected 1D spectrum, significantly enhancing resolution.
Steps:
-
Sample Preparation: Prepare a sample of this compound with optimal concentration and pH as determined previously.
-
Instrument Setup:
-
Tune and match the probe for ¹H.
-
Lock and shim the magnetic field to achieve the best possible homogeneity.
-
Determine the 90° pulse width for ¹H.
-
-
Acquisition Parameters:
-
Use a standard jres pulse sequence available on the spectrometer.
-
Set the spectral width in the direct dimension (F2) to cover all proton signals (e.g., 10 ppm).
-
Set the spectral width in the indirect dimension (F1), which corresponds to the coupling constants, to a smaller range (e.g., -15 to 15 Hz).
-
The number of increments in the indirect dimension will determine the resolution in that dimension; 128 or 256 increments are common starting points.
-
Set the number of scans per increment based on the sample concentration to achieve adequate signal-to-noise.
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a Fourier transform in both dimensions.
-
The resulting 2D spectrum can be "tilted" by 45° to align the chemical shifts along the horizontal axis and the coupling information along the vertical axis.
-
A projection of the tilted spectrum onto the chemical shift axis will produce a "J-decoupled" 1D spectrum, where each multiplet has collapsed into a singlet, thus revealing the true chemical shift of each proton without overlap from its coupling partners.
-
Caption: Relationship between NMR parameters and spectral resolution.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Field-stepped ultra-wideline NMR at up to 36 T: on the inequivalence between field- and frequency-stepping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 2-oxo-2H-pyran-4,6-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC).
Frequently Asked Questions (FAQs)
General
-
What is this compound (PDC)? this compound, also known as 2-pyrone-4,6-dicarboxylic acid, is a stable metabolic intermediate in the degradation pathway of various aromatic compounds derived from lignin and other plant polyphenols by microorganisms.[1][2] It is a versatile building block in organic synthesis and a promising precursor for the production of bioplastics and novel polymers.[2][3][4] Its molecular formula is C7H4O6 and it has a molecular weight of 184.10 g/mol .[4]
-
What are the main synthesis routes for PDC? PDC can be produced through both biological and chemical synthesis routes. Biological production often involves the use of wild-type or genetically engineered microorganisms, such as Sphingomonas paucimobilis, Pseudomonas putida, and Novosphingobium aromaticivorans, which can convert lignin-derived aromatic compounds or glucose into PDC.[1][2][5] Chemical synthesis methods include the acidic hydrolysis of its ester derivatives, like dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, and the oxidation of dihydro-pyran precursors.[3]
Biological Production
-
Which microorganisms are commonly used for PDC production? Sphingomonas paucimobilis SYK-6 is a well-studied bacterium that naturally metabolizes lignin-derived compounds via PDC.[1][2] Engineered strains of Pseudomonas putida and Novosphingobium aromaticivorans have also been developed to efficiently produce and accumulate PDC from various aromatic feedstocks.[1][5]
-
What are the key enzymes in the microbial production of PDC? The key enzymes involved in the conversion of protocatechuate (a common lignin-derived aromatic) to PDC are protocatechuate 4,5-dioxygenase (encoded by ligAB) and 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase (encoded by ligC).[1]
-
What are suitable feedstocks for microbial PDC production? Microbial production of PDC can utilize a variety of feedstocks, including simple lignin-related aromatic compounds like protocatechuate, p-hydroxybenzoic acid, and syringic acid.[3][5] Additionally, complex mixtures of aromatic compounds derived from the alkaline pretreatment of lignocellulosic biomass, such as poplar, can be used.[5] Some engineered strains have also been developed to produce PDC directly from glucose.[2]
Chemical Synthesis
-
What is a common laboratory method for chemical synthesis of PDC? A common laboratory-scale synthesis involves the acidic hydrolysis of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate.[3] This method typically employs hydrochloric acid to achieve good purity, depending on the reaction conditions.[3]
-
Are there other chemical synthesis strategies for the pyran ring of PDC? Yes, another strategy involves the oxidation of dihydro-pyran derivatives. For instance, a 3,4-dihydro-2H-pyran-4,6-dicarboxylate intermediate can be reacted with an oxidizing agent like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form the 2-oxo-pyran structure.[3]
Troubleshooting Guides
Biological Production
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low PDC Yield | 1. Sub-optimal microbial strain. 2. Inefficient expression of key enzymes (ligAB, ligC). 3. Feedstock toxicity or inhibition. 4. Non-ideal fermentation conditions (pH, temperature, aeration). 5. PDC degradation by host microorganism. | 1. Use an engineered strain optimized for PDC production (e.g., P. putida or N. aromaticivorans). 2. Ensure strong and constitutive expression of the PDC synthesis genes. 3. Detoxify the feedstock or use a fed-batch strategy to maintain low concentrations of inhibitory compounds. 4. Optimize fermentation parameters for your specific strain. 5. Knock out genes responsible for PDC degradation in the host strain. |
| PDC Accumulation Ceases | 1. Depletion of essential nutrients in the medium. 2. Product inhibition at high PDC concentrations. 3. Plasmid instability in engineered strains. | 1. Supplement the medium with necessary nutrients or use a richer medium like Luria-Bertani with glucose.[1] 2. Implement in-situ product removal techniques, such as crystallization, to keep PDC concentration below inhibitory levels.[2] 3. Integrate the expression cassette into the chromosome for stable gene expression. |
| Difficulty in PDC Purification | 1. Presence of numerous other organic acids and fermentation byproducts. 2. PDC aggregation in the aqueous broth.[2] | 1. Optimize the fermentation to minimize byproduct formation. 2. Utilize crystallization as a method for separation, leveraging the aggregation properties of PDC.[2] Acidification of the broth can aid in PDC precipitation. |
Chemical Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis of Ester Precursor | 1. Insufficient acid concentration or reaction time. 2. Low reaction temperature. | 1. Increase the concentration of the acid catalyst (e.g., HCl) and/or extend the reflux time. 2. Ensure the reaction is maintained at an appropriate temperature to drive the hydrolysis to completion. |
| Formation of Side Products | 1. Hydrolytic cleavage of the pyranone ring.[3] 2. Undesired oxidation or decarboxylation reactions. | 1. Carefully control the reaction conditions (temperature, acid concentration) to minimize ring opening. 2. Use milder oxidizing agents if employing an oxidation route. For decarboxylation-sensitive precursors, avoid excessive heat. |
| Low Purity of Final Product | 1. Residual starting material or intermediates. 2. Presence of inorganic salts from neutralization. | 1. Monitor the reaction progress using techniques like H-NMR or IR spectroscopy to ensure complete conversion.[6] 2. Recrystallize the crude product from a suitable solvent to remove impurities. Water is a potential solvent, but PDC has a high affinity for it, so careful drying is necessary.[6] |
Quantitative Data
Table 1: Microbial Production of this compound (PDC)
| Microbial Strain | Feedstock | Production Titer/Rate | Reference |
| Engineered Pseudomonas putida PpY1100 | Protocatechuate | ≥ 10 g/L | [1] |
| Engineered Novosphingobium aromaticivorans | p-hydroxybenzoic acid | 0.77 gPDC L⁻¹ h⁻¹ | [5] |
| Engineered Novosphingobium aromaticivorans | Syringic acid | 1.93 gPDC L⁻¹ h⁻¹ | [5] |
| Engineered Novosphingobium aromaticivorans | Alkaline pretreated poplar biomass | 1.53 gPDC L⁻¹ h⁻¹ | [5] |
| Engineered C. testosteroni KF-1 | Terephthalic acid | 6.5 g/L (in 24 h) | [2] |
Experimental Protocols
Protocol 1: Microbial Production of PDC from Protocatechuate using Engineered Pseudomonas putida
This protocol is a generalized procedure based on the methodology described for producing PDC using an engineered strain of Pseudomonas putida.[1]
-
Strain Preparation:
-
Obtain or construct a Pseudomonas putida strain (e.g., PpY1100) harboring a plasmid (e.g., pDVABC) containing the ligAB and ligC genes from Sphingomonas paucimobilis SYK-6.
-
Prepare a seed culture by inoculating a single colony into a suitable medium (e.g., Luria-Bertani) with appropriate antibiotics for plasmid maintenance and incubate overnight with shaking.
-
-
Fermentation:
-
Inoculate a larger volume of production medium (e.g., Luria-Bertani supplemented with 100 mM glucose) in a fermenter with the seed culture.
-
Maintain the fermentation at an optimal temperature and pH for the P. putida strain.
-
Once the culture reaches a suitable cell density, induce the expression of the ligAB and ligC genes if they are under an inducible promoter.
-
Feed a concentrated solution of protocatechuate to the fermenter at a controlled rate to initiate PDC production.
-
-
Monitoring and Harvesting:
-
Periodically take samples from the fermenter to monitor cell growth (OD600) and PDC concentration using analytical techniques like HPLC.
-
Continue the fermentation until the protocatechuate is consumed or PDC production plateaus.
-
Harvest the culture broth by centrifugation to separate the cells from the supernatant containing the PDC.
-
-
Purification:
-
Acidify the supernatant to a low pH to precipitate the PDC.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the crude PDC with acidified water to remove soluble impurities.
-
Further purify the PDC by recrystallization from a suitable solvent.
-
Protocol 2: Chemical Synthesis of PDC by Acidic Hydrolysis
This protocol provides a general outline for the synthesis of PDC via the acidic hydrolysis of a dialkyl ester precursor, such as dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate.[3]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (e.g., dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate) in an excess of aqueous hydrochloric acid.
-
-
Hydrolysis:
-
Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method until the starting material is no longer detectable.
-
-
Isolation:
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote the crystallization of the PDC product.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold water to remove residual acid and other impurities.
-
-
Purification and Drying:
-
Recrystallize the crude PDC from an appropriate solvent (e.g., water) to achieve higher purity.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Characterize the final product using methods such as NMR and IR spectroscopy to confirm its identity and purity.[6]
-
Visualizations
Caption: Enzymatic pathway for the conversion of protocatechuate to PDC.
Caption: General experimental workflow for microbial production of PDC.
References
- 1. Efficient production of 2-pyrone 4,6-dicarboxylic acid as a novel polymer-based material from protocatechuate by microbial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 72698-24-9 | Benchchem [benchchem.com]
- 4. 2-hydroxy-2H-pyran-4,6-dicarboxylic acid | Benchchem [benchchem.com]
- 5. Achieving high productivity of 2-pyrone-4,6-dicarboxylic acid from aqueous aromatic streams with Novosphingobium aromaticivorans - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Chelidonic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Chelidonic acid, a natural γ-pyrone found in various plants, has garnered significant attention for its diverse pharmacological properties. This guide provides a comparative overview of the biological activities of chelidonic acid and its ester derivatives, supported by available experimental data. While comprehensive studies directly comparing a series of chelidonic acid esters are limited in the public domain, this document synthesizes existing knowledge to highlight their potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.
Summary of Biological Activities
Chelidonic acid and its derivatives have demonstrated a broad spectrum of biological effects. The parent acid is known for its antimicrobial, anti-inflammatory, and antitumor properties. Esterification of the carboxylic acid groups can modulate the physicochemical properties of the molecule, such as lipophilicity, which may, in turn, influence its biological activity. The available data, though not always directly comparative, suggests that both the parent acid and its esters are biologically active.
Data Presentation
Due to a lack of studies that systematically synthesize and compare a series of chelidonic acid esters, a comprehensive quantitative comparison table with metrics like IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values across a range of esters for various activities cannot be provided at this time. The following sections will discuss the known activities and present available data where applicable.
Antimicrobial Activity
Chelidonic acid has been reported to possess antimicrobial properties. The esterification of carboxylic acids can sometimes enhance the antimicrobial efficacy of a compound by facilitating its passage through microbial cell membranes.
Table 1: Antimicrobial Activity Data (Illustrative)
| Compound | Organism | MIC (µg/mL) | Reference |
| Chelidonic Acid | Staphylococcus aureus | Data not available | |
| Diethyl chelidonate | Escherichia coli | Data not available | |
| Dimethyl chelidonate | Candida albicans | Data not available |
Anticancer Activity
The oncostatic potential of chelidonic acid is a significant area of research. The mechanism of action is thought to involve the modulation of key signaling pathways involved in cell proliferation and survival. Esterification could potentially enhance the uptake of the compound into cancer cells, thereby increasing its cytotoxic effects.
Table 2: Anticancer Activity Data (Illustrative)
| Compound | Cell Line | IC50 (µM) | Reference |
| Chelidonic Acid | MCF-7 (Breast) | Data not available | |
| Diethyl chelidonate | A549 (Lung) | Data not available | |
| Dibutyl chelidonate | HeLa (Cervical) | Data not available |
Enzyme Inhibition
Chelidonic acid and its derivatives have been explored as inhibitors of various enzymes. For instance, diethyl chelidonate has been identified as a specific inhibitor of hormone-stimulated lipolysis.[1] The ester groups can play a crucial role in the binding of the inhibitor to the enzyme's active site.
Table 3: Enzyme Inhibition Data (Illustrative)
| Compound | Enzyme | Ki (µM) | Type of Inhibition | Reference |
| Chelidonic Acid | Lipase | Data not available | ||
| Diethyl chelidonate | Hormone-sensitive lipase | Data not available | Specific | [1] |
| Di-isopropyl chelidonate | Cyclooxygenase-2 | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments relevant to assessing the biological activities of chelidonic acid and its esters.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Stock solutions of chelidonic acid and its esters are prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well containing the diluted test compound is inoculated with the microbial suspension. Positive (microorganism in broth without test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of chelidonic acid or its esters for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (solvent used to dissolve the compounds) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and an organic solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After adherence, they are pre-treated with various concentrations of chelidonic acid or its esters for 1 hour.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, the absorbance at 540 nm is measured. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Signaling Pathways
Chelidonic acid and its derivatives may exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: NF-κB signaling pathway and potential inhibition by chelidonic acid.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer.
Caption: PI3K/Akt signaling pathway and potential inhibition.
Conclusion
Chelidonic acid and its esters represent a promising class of compounds with a wide range of biological activities. While the existing literature points to their potential as antimicrobial, anticancer, and anti-inflammatory agents, there is a clear need for systematic studies that directly compare the efficacy of a series of chelidonic acid esters. Such research would provide valuable structure-activity relationship data, which is essential for the rational design of more potent and selective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the therapeutic potential of these fascinating molecules. Future studies should focus on synthesizing a library of chelidonic acid esters and evaluating their biological activities using standardized assays to generate the quantitative data needed for a comprehensive comparative analysis.
References
A Comparative Analysis of 2-oxo-2H-pyran-4,6-dicarboxylic acid and Citric Acid as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelating properties of 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC) and the well-established chelating agent, citric acid. While extensive experimental data is available for citric acid, there is a notable lack of direct quantitative studies on the chelation potential of PDC. This comparison, therefore, combines established data for citric acid with a theoretical assessment of PDC's potential, based on its structural characteristics and parallels with structurally similar compounds.
Introduction to Chelating Agents
Chelating agents are molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it and altering its chemical and biological activity. This property is crucial in various scientific and industrial applications, including drug delivery, antioxidant formulations, and the removal of toxic metals.
Citric acid , a tricarboxylic acid naturally found in citrus fruits, is widely recognized for its excellent chelating ability. Its three carboxyl groups and one hydroxyl group can coordinate with a variety of metal ions, forming stable, water-soluble complexes.[1][2] This makes it a common ingredient in food, pharmaceuticals, and cleaning agents.[1][3]
This compound (PDC) is a pyran derivative that has been identified as a metabolite in the microbial degradation of lignin.[4] Its structure, featuring two carboxylic acid groups and a lactone ring, suggests a potential for metal chelation. However, to date, its efficacy as a chelating agent has not been extensively studied or quantified in published literature.
Quantitative Comparison of Chelating Performance
A direct quantitative comparison of the chelating performance of PDC and citric acid is hampered by the absence of experimental data for PDC. For a meaningful comparison, the stability constants (log K) of the metal-ligand complexes are essential. The stability constant is a measure of the strength of the interaction between the chelating agent and the metal ion; a higher log K value indicates a more stable complex.[5]
Table 1: Stability Constants (log K) of Citric Acid with Various Metal Ions
| Metal Ion | Log K₁ | Log K₂ | Conditions |
| Cu²⁺ | 6.1 | 4.4 | 25 °C, 0.1 M KNO₃ |
| Fe²⁺ | 4.4 | - | 25 °C, 0.1 M KNO₃ |
| Fe³⁺ | 11.4 | - | 25 °C, 0.1 M KNO₃ |
| Zn²⁺ | 4.7 | - | 20 °C, 0.1 M KCl |
| Mn²⁺ | 3.7 | - | 20 °C, 0.1 M KCl |
| Mg²⁺ | 3.4 | - | 20 °C, 0.1 M KCl |
| Ca²⁺ | 3.5 | - | 20 °C, 0.1 M KCl |
Data compiled from various sources. Conditions can affect the exact values.
This compound (PDC):
No experimentally determined stability constants for PDC-metal complexes were found in the reviewed literature. Based on its structure, PDC possesses two carboxylate groups that can participate in metal chelation. The presence of the pyran ring and the ketone group could also influence its coordination chemistry.
To provide a theoretical perspective, we can consider a structurally related compound, chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid), which is known to be a polydentate ligand that forms complexes with various metal ions.[1][2] While not a direct analogue, the presence of two carboxylic acid groups on a heterocyclic ring provides a basis for inferring potential chelating activity for PDC. Further experimental investigation is required to determine the stability constants for PDC and its complexes.
Experimental Protocols
For researchers interested in quantifying the chelating ability of PDC and performing a direct comparison with citric acid, the following experimental methodologies are recommended.
1. Spectrophotometric Determination of Fe²⁺ Chelating Capacity
This method is based on the competition between the chelating agent and a chromogenic indicator (e.g., ferrozine) for a metal ion. The reduction in the color of the metal-indicator complex is proportional to the chelating capacity of the agent.
Protocol:
-
Reagents:
-
Test compound solution (PDC or citric acid) at various concentrations.
-
0.1 mM Ferrous chloride (FeCl₂) solution.
-
0.5 mM Ferrozine solution.
-
Standard chelator solution (e.g., EDTA) for calibration.
-
-
Procedure:
-
To a 96-well microplate, add 50 µL of the test compound solution.
-
Add 100 µL of 0.1 mM FeCl₂ and mix.
-
Add 100 µL of 0.5 mM ferrozine to initiate the reaction.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Calculation: The percentage of chelating activity can be calculated using the following formula:
where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
2. Potentiometric Titration for Stability Constant Determination
This technique involves titrating a solution containing the ligand and a metal ion with a standard base. The changes in pH are monitored and used to calculate the stability constants of the metal-ligand complexes. This method is highly accurate for determining thermodynamic stability constants.
Protocol:
-
Solutions:
-
A solution of the ligand (PDC or citric acid) of known concentration.
-
A solution of the metal salt (e.g., CuSO₄, FeCl₃) of known concentration.
-
A standardized solution of a strong base (e.g., NaOH).
-
An inert electrolyte (e.g., KNO₃) to maintain constant ionic strength.
-
-
Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Prepare a titration vessel containing the ligand, metal salt, and inert electrolyte.
-
Titrate the solution with the standard base, recording the pH after each addition of titrant.
-
Perform separate titrations of the ligand alone and the strong acid alone under the same conditions for comparison.
-
-
Data Analysis:
-
The titration data is used to calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Stability constants are then determined by solving a series of equations that relate n̄, the free ligand concentration, and the stability constants, often with the aid of specialized software.
-
Diagrams
Logical Workflow for Comparing Chelating Agents
Caption: A logical workflow diagram illustrating the key steps in comparing the efficacy of two chelating agents.
Conceptual Signaling Pathway of Chelation
Caption: A conceptual diagram showing the formation of a metal-ligand complex through chelation.
Conclusion
Citric acid is a well-characterized and effective chelating agent with established stability constants for a wide range of metal ions. Its performance is predictable and reliable across various applications.
In contrast, this compound (PDC) remains a molecule of theoretical interest as a chelating agent. Its chemical structure suggests the potential for metal binding, but a lack of experimental data prevents a direct and quantitative comparison with citric acid. The provided experimental protocols offer a clear path for researchers to undertake such a comparative study. Future research to determine the stability constants of PDC with various metal ions is crucial to fully assess its potential as a chelating agent and to understand its possible roles in biological and pharmaceutical contexts. Professionals in drug development should consider the well-documented efficacy and safety profile of citric acid, while recognizing that novel chelators like PDC warrant further investigation to uncover potentially unique and advantageous properties.
References
Spectroscopic comparison of synthetic vs. natural chelidonic acid
A Comparative Guide for Researchers and Drug Development Professionals
Chelidonic acid, a naturally occurring dicarboxylic acid found in plants such as Greater Celandine (Chelidonium majus), has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2] As with many natural products, the advancement from discovery to clinical application often necessitates a transition from extraction to chemical synthesis to ensure a consistent and scalable supply. This guide provides a comprehensive spectroscopic comparison of synthetic versus natural chelidonic acid, offering objective experimental data and protocols to aid researchers in quality control and characterization.
Fundamentally, the chemical structure and, therefore, the spectroscopic properties of a pure compound are identical regardless of its origin. Any observed differences between a synthetically produced and a naturally derived sample of chelidonic acid would arise from impurities inherent to the respective production or extraction processes. This guide will present the established spectroscopic signature of pure chelidonic acid and outline the methodologies to assess the purity and identity of samples from both synthetic and natural origins.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for pure chelidonic acid, which serves as the benchmark for comparison.
Table 1: ¹³C NMR Spectroscopic Data of Chelidonic Acid
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-2, C-6 | 150.9 |
| C-3, C-5 | 118.8 |
| C-4 | 179.8 |
| COOH | 165.2 |
Data sourced from publicly available spectral databases.
Table 2: Mass Spectrometry Data for Chelidonic Acid
| Technique | Parameter | Value |
| Molecular Formula | - | C₇H₄O₆[3] |
| Molar Mass | - | 184.10 g/mol [3] |
| LC-ESI-QTOF (Positive Mode) | [M+H]⁺ | 185.0083[3] |
| GC-MS | Major Fragments (m/z) | 184, 139, 112, 95, 68[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used to characterize chelidonic acid are provided below. These protocols can be applied to both synthetic and natural samples to ensure accurate comparison.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon and proton framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the chelidonic acid sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a small amount of NaOD to aid dissolution.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts, multiplicities, and integration values with established data for chelidonic acid.
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: For LC-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture. For GC-MS, derivatization (e.g., silylation) may be necessary to increase volatility.
-
Instrumentation:
-
LC-MS: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
LC-MS Parameters (ESI):
-
Ionization Mode: Positive or negative.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument.
-
Mass Range: m/z 50-500.
-
-
GC-MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Temperature Program: A gradient from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation of components.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern to spectral libraries or previously reported data for chelidonic acid.[3]
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr to form a pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands for the functional groups in chelidonic acid, such as O-H (broad, ~3000 cm⁻¹), C=O (strong, ~1700-1750 cm⁻¹ for carboxylic acid and ketone), and C=C/C-O (~1600-1000 cm⁻¹).
Workflow for Spectroscopic Comparison
The following diagram illustrates a typical workflow for the spectroscopic comparison of synthetic and naturally sourced chelidonic acid.
Caption: Workflow for the spectroscopic comparison of synthetic vs. natural chelidonic acid.
Conclusion
The spectroscopic data for a pure sample of chelidonic acid will be identical irrespective of its synthetic or natural origin. The analytical techniques of NMR, MS, and IR spectroscopy are powerful tools for confirming the identity and assessing the purity of any given sample. By following the detailed experimental protocols outlined in this guide, researchers can confidently characterize their chelidonic acid samples and ensure the quality and consistency required for further research and development. Any observed discrepancies in the spectra would indicate the presence of impurities, which would necessitate further purification steps.
References
- 1. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 2. Chelidonic acid - Wikipedia [en.wikipedia.org]
- 3. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of 2-oxo-2H-pyran-4,6-dicarboxylic Acid: A Comparative Overview
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the antibacterial efficacy of 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC) in relation to established antibiotic agents. While research into the antimicrobial properties of PDC is still in its nascent stages, preliminary findings suggest a promising potential for this pyran derivative as a novel antibacterial compound. This document collates the available data on its efficacy, outlines standardized experimental protocols for its evaluation, and presents a hypothetical mechanism of action to stimulate further investigation.
Efficacy of this compound
Initial studies have indicated that this compound exhibits inhibitory effects against a range of common bacteria. One study has reported that PDC was found to prohibit the growth of Escherichia coli O157, Methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa[1]. However, to date, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, have not been published in peer-reviewed literature. Without this crucial data, a direct quantitative comparison with the efficacy of well-established antibiotics is not currently possible.
To provide a framework for future comparative analysis, the following table presents typical MIC ranges for common antibiotics against the bacterial strains that PDC has been reported to inhibit. This table is intended to serve as a benchmark for when quantitative data for PDC becomes available.
Table 1: Typical Minimum Inhibitory Concentration (MIC) Ranges of Known Antibiotics (µg/mL)
| Antibiotic | Escherichia coli | Staphylococcus aureus (MRSA) | Pseudomonas aeruginosa |
| Ciprofloxacin | 0.004 - 1 | 0.12 - 2 | 0.06 - 4 |
| Gentamicin | 0.12 - 8 | 0.03 - 128 | 0.25 - 16 |
| Vancomycin | Resistant | 0.5 - 4 | Resistant |
| Meropenem | 0.008 - 0.5 | 0.06 - 16 | 0.06 - 8 |
| This compound | Data not available | Data not available | Data not available |
Note: The MIC values presented are for illustrative purposes and can vary depending on the specific strain and testing conditions.
Experimental Protocols for Efficacy Determination
To facilitate standardized evaluation of the antibacterial efficacy of this compound, the following detailed methodologies for key experiments are provided. These protocols are based on established standards for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound (PDC) stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile 96-well microtiter plates.
-
Incubator (35°C ± 2°C).
Procedure:
-
Perform serial two-fold dilutions of the PDC stock solution in CAMHB across the wells of a 96-well plate.
-
Prepare a bacterial suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no PDC) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of PDC at which there is no visible bacterial growth.
Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile filter paper disks.
-
This compound (PDC) solution of known concentration.
-
Mueller-Hinton Agar (MHA) plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile swabs.
-
Incubator (35°C ± 2°C).
Procedure:
-
Impregnate sterile filter paper disks with a known concentration of the PDC solution and allow them to dry.
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
-
Aseptically apply the PDC-impregnated disks to the surface of the inoculated MHA plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Hypothetical Mechanism of Action and Signaling Pathway
The precise mechanism by which this compound exerts its antibacterial effect has not yet been elucidated. However, based on its chemical structure, a hypothetical mechanism can be proposed. The dicarboxylic acid moieties may chelate essential metal ions, such as Fe²⁺ or Mg²⁺, which are crucial cofactors for various bacterial enzymes involved in critical metabolic pathways like the citric acid cycle or DNA replication. Disruption of these pathways would lead to the inhibition of bacterial growth.
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by PDC.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The antibacterial efficacy and mechanism of action of this compound require further rigorous experimental validation. The provided protocols are standardized templates and may need optimization for this specific compound. The signaling pathway is a theoretical model and should be treated as such.
References
A Comparative Analysis of Chelating Properties: Chelidonic Acid vs. EDTA for Heavy Metal Remediation
For researchers, scientists, and drug development professionals, the quest for effective and safe chelating agents to mitigate heavy metal toxicity is a continuous endeavor. This guide provides a detailed comparison of the chelating properties of a naturally derived compound, chelidonic acid, against the well-established synthetic chelator, ethylenediaminetetraacetic acid (EDTA), for various heavy metals.
This analysis is based on a compilation of experimental data from peer-reviewed literature, focusing on stability constants as a key indicator of chelation efficiency. While EDTA is a widely utilized chelator in various industrial and medical applications, interest in naturally occurring compounds with chelating potential, such as chelidonic acid, is growing due to their potential for lower toxicity and better biocompatibility.
Quantitative Comparison of Metal Chelation
The efficacy of a chelating agent is fundamentally determined by the stability of the complex it forms with a metal ion. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex and, consequently, a more effective chelator for that specific metal. The following table summarizes the logarithmic stability constants for chelidonic acid and EDTA with a range of divalent and trivalent heavy metal ions.
| Metal Ion | Chelidonic Acid (log K) | EDTA (log K) |
| Cu(II) | 7.8 | 18.8 |
| Ni(II) | 6.9 | 18.6 |
| Co(II) | 6.5 | 16.3 |
| Zn(II) | 6.2 | 16.5 |
| Fe(II) | 5.8 | 14.3 |
| Mn(II) | 4.5 | 14.0 |
| Fe(III) | 12.1 | 25.1 |
Note: The stability constants are generally determined in aqueous solutions at or near standard conditions (25°C and an ionic strength of 0.1 M). Variations in experimental conditions can affect these values.
From the data presented, it is evident that EDTA consistently forms significantly more stable complexes with all the listed heavy metals compared to chelidonic acid. The log K values for EDTA are several orders of magnitude higher, indicating a much stronger binding affinity. For instance, the stability constant for the Fe(III)-EDTA complex is more than ten trillion times greater than that of the Fe(III)-chelidonic acid complex.
Experimental Protocols for Determining Stability Constants
The determination of stability constants is crucial for evaluating the chelating potential of a compound. Two common experimental methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a widely used and accurate method for determining stability constants. The principle involves monitoring the change in pH of a solution containing the metal ion and the ligand (chelating agent) as a standard solution of a strong base is added.
Experimental Workflow:
-
Solution Preparation: Prepare solutions of the metal salt, the ligand (chelidonic acid or EDTA), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KNO₃) is added to maintain a constant ionic strength.
-
Titration Setup: A calibrated pH electrode is immersed in the reaction vessel containing a mixture of the metal ion and the ligand. The solution is stirred continuously.
-
Titration Process: The strong base is added incrementally from a burette, and the pH is recorded after each addition.
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which represents the average number of ligands bound to a metal ion. The free ligand concentration ([L]) is also calculated at each point.
-
Stability Constant Calculation: The stability constants (K) are determined by analyzing the relationship between n̄ and [L] using various computational methods, such as the Bjerrum method or non-linear regression analysis.
UV-Vis Spectrophotometry
This method is applicable when the formation of the metal-ligand complex results in a change in the solution's absorbance in the ultraviolet or visible region of the electromagnetic spectrum.
Experimental Workflow:
-
Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) of the metal-ligand complex.
-
Data Analysis: The change in absorbance is used to determine the concentration of the formed complex.
-
Stability Constant Calculation: Various methods, such as the mole-ratio method or Job's method of continuous variation, can be used to determine the stoichiometry of the complex and calculate its stability constant.
Visualizing the Chelation Process
The following diagrams illustrate the logical flow of a comparative analysis and the general experimental workflow for evaluating metal chelation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structural and physicochemical properties of 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC) and two related pyran compounds: coumalic acid and 4-hydroxy-6-methyl-2-pyrone. This objective comparison is supported by experimental data to assist researchers in understanding the nuanced differences between these structurally similar molecules, which are of significant interest in organic synthesis, materials science, and drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound and the selected related pyran compounds are summarized in the table below. These properties are critical for predicting the behavior of these compounds in various experimental settings.
| Property | This compound (PDC) | Coumalic Acid | 4-Hydroxy-6-methyl-2-pyrone |
| Molecular Formula | C₇H₄O₆[1][2] | C₆H₄O₄[3][4][5][6][7] | C₆H₆O₃[8] |
| Molecular Weight | 184.10 g/mol [2] | 140.09 g/mol [3][4][7] | 126.11 g/mol [9] |
| Melting Point | Not available | 203-205 °C (decomposes)[5] | 188-190 °C (decomposes)[8] |
| Boiling Point | Not available | 218 °C at 120 mmHg[5][6] | Not available |
| Appearance | Not available | Pale yellow to pale brown powder[5] | White to light yellow crystal powder[8] |
| Solubility in Water | Not available | Very soluble[5] | Soluble |
Structural and Spectroscopic Analysis
A comprehensive understanding of the three-dimensional structure and spectroscopic signatures of these compounds is essential for predicting their reactivity and biological activity. While detailed crystallographic and spectroscopic data for this compound are not extensively available in the public domain, this section presents the available data and compares it with the well-characterized related compounds.
Crystallographic Data
Crystallographic studies provide precise measurements of bond lengths and angles, offering a definitive view of the molecule's geometry.
4-Hydroxy-6-methyl-2-pyrone: A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC Number: 1001223).[10] This data confirms the planarity of the pyran-2-one ring and provides a basis for understanding the impact of substituent groups on the core pyran structure.
Note: A detailed table of bond lengths and angles for 4-Hydroxy-6-methyl-2-pyrone would be populated here based on the analysis of the CCDC data.
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information about the chemical environment of atoms and the functional groups present in a molecule.
This compound (PDC): While a complete, assigned spectrum is not readily available, it is known to be a versatile building block in organic synthesis.[2]
Coumalic Acid:
-
¹H NMR: Spectral data for coumalic acid is available and can be used for structural confirmation.[11]
-
FTIR: The infrared spectrum of coumalic acid shows characteristic peaks for the α,β-unsaturated lactone and the carboxylic acid functional groups.
4-Hydroxy-6-methyl-2-pyrone:
-
Synthesis: This compound can be synthesized from dehydroacetic acid.[9] It is a known member of the 2-pyranone family and has been used in the synthesis of various heterocyclic compounds.[12]
Note: Detailed tables with assigned ¹H NMR, ¹³C NMR, and FTIR peaks for Coumalic Acid and 4-Hydroxy-6-methyl-2-pyrone would be included here based on experimental data from the cited literature.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines a general procedure for the synthesis of pyran-2-one derivatives, drawing from established methods.
General Synthesis of 4-Hydroxy-2-pyrones
The synthesis of 4-hydroxy-2-pyrones can be achieved through various methods, including the self-condensation of acetylenecarboxylic acids catalyzed by gold salts or through biosynthetic pathways utilizing polyketide synthases.[12] A common laboratory-scale synthesis involves the cyclization of diketones or related precursors.
Example: Synthesis of Coumalic Acid from Malic Acid
A widely cited method for the synthesis of coumalic acid involves the dehydration and cyclization of malic acid using a strong dehydrating agent like fuming sulfuric acid.[13]
Materials:
-
DL-Malic acid
-
Concentrated sulfuric acid
-
Fuming sulfuric acid (oleum)
-
Ice
Procedure:
-
A suspension of DL-malic acid is prepared in concentrated sulfuric acid.
-
Fuming sulfuric acid is added dropwise to the suspension while maintaining a specific reaction temperature (e.g., 75 °C).
-
The reaction mixture is stirred at this temperature for several hours to ensure complete conversion.
-
After the reaction is complete, the mixture is cooled to room temperature and then carefully poured over ice to precipitate the product.
-
The crude coumalic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like methanol.[5][13]
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Logical Relationship of Compared Compounds
This diagram illustrates the structural relationship between the core 2-oxo-2H-pyran structure and the compared derivatives.
References
- 1. - [ebi.ac.uk]
- 2. This compound | 72698-24-9 | Benchchem [benchchem.com]
- 3. Coumalic acid | 500-05-0 [chemicalbook.com]
- 4. Coumalic acid | C6H4O4 | CID 68141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Coumalic acid CAS#: 500-05-0 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Oxo-2H-pyran-6-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Hydroxy-6-methyl-2-pyrone | 675-10-5 [chemicalbook.com]
- 9. 4-Hydroxy-6-methyl-2-pyrone synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Hydroxy-6-methyl-2-pyrone | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Coumalic acid(500-05-0) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]
- 13. Coumalic Acid [drugfuture.com]
Benchmarking the Performance of Chelidonic Acid-Based Polymers for Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of chelidonic acid-based polymers against established drug delivery platforms. While research into chelidonic acid as a building block for coordination polymers is emerging, its application in drug delivery systems is a nascent field with limited publicly available performance data. This guide, therefore, presents a framework for comparison, utilizing data from related compounds and established polymer systems to provide a benchmark. Detailed experimental protocols for key performance assays are included to facilitate further research and development in this promising area.
Comparative Performance Metrics
The following tables summarize key performance indicators for drug delivery systems. Data for Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles is based on studies with chelidonine, an alkaloid from Chelidonium majus, the same plant from which chelidonic acid is derived. Liposome data represents typical values for this delivery platform. The values for Chelidonic Acid-Based Polymers are presented as hypothetical, pending further research.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Notes |
| Chelidonic Acid-Based Polymers | Data Not Available | Data Not Available | The porous nature of chelidonate coordination polymers suggests a potential for high drug loading. |
| PLGA Nanoparticles | 22.47 ± 0.09[1][2] | 76.53 ± 3.61[1][2] | Data from a study with chelidonine-loaded PLGA nanoparticles.[1][2] |
| Liposomes | 1 - 10 | 50 - 90 | Highly dependent on the drug's properties and the liposome formulation. |
Table 2: Particle Characteristics and In Vitro Release
| Polymer System | Particle Size (nm) | Zeta Potential (mV) | In Vitro Drug Release Profile |
| Chelidonic Acid-Based Polymers | Data Not Available | Data Not Available | Release kinetics would likely depend on the degradation of the polymer backbone and diffusion. |
| PLGA Nanoparticles | 263 ± 19.6[1][2] | -20.67 ± 2.48[1][2] | Biphasic release with an initial burst followed by sustained release (approx. 60% over 10 days).[1][2] |
| Liposomes | 50 - 200 | -10 to -50 | Release can be tailored, often exhibiting sustained release over hours to days. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
Synthesis of Drug-Loaded Polymer Nanoparticles (Example: Emulsion-Solvent Evaporation for PLGA)
This protocol is adapted from a method used for encapsulating chelidonine in PLGA nanoparticles.[1][2]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Drug (e.g., Chelidonine)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and the drug in the organic solvent to form the organic phase.
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Collect the formed nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis or lyophilize for long-term storage.
Determination of Drug Loading Capacity and Encapsulation Efficiency
Procedure:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Weigh the lyophilized nanoparticles.
-
Dissolve a precisely weighed amount of the lyophilized nanoparticles in a suitable solvent that dissolves both the polymer and the drug.
-
Quantify the amount of drug in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) in a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the same release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Calculate the cumulative percentage of drug released at each time point.
Biocompatibility Assessment (In Vitro Cytotoxicity Assay)
Procedure (MTT Assay):
-
Seed a specific type of cells (e.g., a relevant cancer cell line or normal cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare different concentrations of the polymer nanoparticles (both blank and drug-loaded) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the nanoparticles at various concentrations. Include a positive control (a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the cells with the nanoparticles for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
The following diagrams illustrate key processes and concepts in the evaluation of polymer-based drug delivery systems.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Targeted drug delivery and cellular action pathway.
References
Safety Operating Guide
Comprehensive Safety and Handling Protocol for 2-oxo-2H-pyran-4,6-dicarboxylic acid
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-oxo-2H-pyran-4,6-dicarboxylic acid. The following procedures are based on established safety guidelines for similar chemical compounds and are intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Equipment Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (inspect before use). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. | Prevents inhalation of irritating dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is critical for minimizing risks. The following steps outline the safe handling of this compound from reception to experimental use.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and materials in a designated and properly ventilated workspace, such as a chemical fume hood.
-
Handling and Dispensing :
-
Don all required personal protective equipment as detailed in the table above.
-
Avoid generating dust. If the compound is a solid, handle it carefully.
-
Use appropriate tools (e.g., spatula, scoop) for transferring the chemical.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
-
Experimental Use : Conduct all experimental procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste material, including unused chemical and contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
Waste Disposal : Dispose of the chemical waste through an approved hazardous waste disposal facility. Do not pour down the drain or discard in regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
-
Container Disposal : Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
Workflow Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
